ADTL-EI1712
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2S2/c23-14-6-2-1-5-12(14)20(30)27-21-18(19(25)29)13-9-10-28(11-17(13)32-21)22(31)26-16-8-4-3-7-15(16)24/h1-8H,9-11H2,(H2,25,29)(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFMPVPLIMFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Target of ADTL-EI1712 in NSCLC: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADTL-EI1712 is a novel, potent, and orally active small molecule inhibitor. This document provides a comprehensive technical overview of its molecular target, mechanism of action, and potential therapeutic relevance in Non-Small Cell Lung Cancer (NSCLC). This compound has been identified as a dual-target inhibitor of Extracellular signal-Regulated Kinase 1 (ERK1) and ERK5.[1] While direct experimental data on NSCLC cell lines using this compound is not yet available in the primary literature, the established role of the ERK1/2 and ERK5 signaling pathways in NSCLC pathogenesis underscores the potential of this inhibitor as a therapeutic agent. This guide synthesizes the available preclinical data for this compound and contextualizes its mechanism within the broader landscape of NSCLC signaling pathways.
Introduction: The MAPK/ERK Pathway in NSCLC
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2] In Non-Small Cell Lung Cancer (NSCLC), aberrant activation of the MAPK pathway, particularly the RAS-RAF-MEK-ERK cascade, is a frequent oncogenic driver.[2] This pathway is often constitutively activated through mutations in upstream components like EGFR and KRAS.
The ERK family of kinases, including ERK1 and ERK2, are key downstream effectors of this pathway. More recently, ERK5 (also known as Big MAP Kinase 1 or BMK1) has emerged as another important player in cancer progression, often acting as a compensatory or bypass pathway that allows cancer cells to evade the effects of therapies targeting the canonical ERK1/2 pathway. The dual inhibition of both ERK1 and ERK5 therefore represents a promising strategy to overcome this resistance mechanism.
This compound: A Dual Inhibitor of ERK1 and ERK5
This compound has been identified as the first selective dual-target inhibitor of ERK1 and ERK5. Its discovery was based on the therapeutic hypothesis that co-targeting both kinases can overcome the compensatory mechanisms that lead to drug resistance in various cancers.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to and inhibiting the kinase activity of both ERK1 and ERK5. This dual inhibition blocks the downstream signaling of two key pathways involved in cell proliferation and survival. In preclinical studies, this compound was found to induce a form of regulated cell death accompanied by autophagy in the MKN-74 gastric cancer cell line.
Quantitative Data
The following tables summarize the key quantitative data for this compound from the primary literature.
| Target | IC50 (nM) | Assay Type | Reference |
| ERK1 | 40.43 | Kinase Assay | |
| ERK5 | 64.5 | Kinase Assay |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 1.26 | |
| MKN-74 | Gastric Cancer | 2.55 | |
| HeLa | Cervical Cancer | >50 |
Experimental Protocols
While the full, detailed experimental protocols are proprietary to the original research, this section outlines the general methodologies used to characterize this compound based on the published literature.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against ERK1 and ERK5 was likely determined using a biochemical kinase assay. A typical protocol would involve:
-
Incubation of the recombinant human ERK1 or ERK5 enzyme with a specific substrate and ATP in a buffer solution.
-
Addition of varying concentrations of this compound to the reaction mixture.
-
Measurement of the enzyme activity, often by quantifying the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.
-
Calculation of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines were assessed using a cell viability assay, such as the MTT or MTS assay. The general workflow for such an assay is as follows:
-
Cancer cells (e.g., HL-60, MKN-74, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
A reagent (MTT or MTS) is added to each well, which is converted into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader, which is proportional to the number of viable cells.
-
The IC50 value for cell proliferation is calculated from the dose-response curve.
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of this compound was evaluated in a mouse xenograft model. The typical experimental design is:
-
Human cancer cells (e.g., MKN-74) are subcutaneously injected into immunodeficient mice.
-
Once the tumors reach a certain volume, the mice are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of this compound at a specified dose (e.g., 50 mg/kg), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and may be used for further analysis, such as western blotting to assess the phosphorylation status of ERK1/2 and ERK5.
Signaling Pathways and Visualizations
The following diagrams illustrate the signaling pathways targeted by this compound and a conceptual workflow for its evaluation.
Relevance to NSCLC and Future Directions
The MAPK/ERK1/2 pathway is a well-established therapeutic target in NSCLC, with several approved drugs targeting upstream components like EGFR, BRAF, and MEK. However, resistance to these therapies often develops. The ERK5 pathway has been implicated as a potential mechanism of resistance to MEK1/2 inhibitors in some cancers. Furthermore, studies have shown that ERK5 is involved in promoting proliferation and epithelial-mesenchymal transition (EMT) in NSCLC cell lines.
Therefore, the dual inhibition of ERK1 and ERK5 by this compound presents a rational and promising therapeutic strategy for NSCLC. By simultaneously blocking both the primary and a key compensatory signaling pathway, this compound could potentially overcome or delay the onset of drug resistance and exhibit potent anti-tumor activity in NSCLC.
Future research should focus on:
-
Evaluating the efficacy of this compound in a panel of NSCLC cell lines with different driver mutations (e.g., KRAS, EGFR, BRAF).
-
Investigating the potential of this compound to overcome resistance to existing targeted therapies in NSCLC.
-
Conducting in vivo studies using NSCLC patient-derived xenograft (PDX) models to assess its therapeutic potential in a more clinically relevant setting.
Conclusion
This compound is a novel dual inhibitor of ERK1 and ERK5 with demonstrated preclinical anti-cancer activity. Its unique mechanism of action, targeting both a primary oncogenic pathway and a key compensatory route, makes it a compelling candidate for further investigation in the context of NSCLC. While direct experimental evidence in NSCLC models is pending, the strong rationale based on the known roles of ERK1 and ERK5 in lung cancer biology warrants its exploration as a potential new therapeutic agent for this challenging disease.
References
In-Depth Technical Guide: Trastuzumab Deruxtecan (T-DXd) Binding Affinity and Specificity for Lung Cancer Cells
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the binding affinity and specificity of Trastuzumab deruxtecan (B607063) (T-DXd), an antibody-drug conjugate (ADC), for lung cancer cells. Given the absence of publicly available data for a molecule designated "ADTL-EI1712," this document focuses on T-DXd, a clinically relevant and well-characterized therapeutic for non-small cell lung cancer (NSCLC) that targets the human epidermal growth factor receptor 2 (HER2). This guide will delve into the quantitative binding characteristics, the experimental methodologies used to determine them, and the underlying molecular pathways.
Core Principles of Trastuzumab Deruxtecan Function
Trastuzumab deruxtecan is a sophisticated therapeutic agent composed of three key components:
-
A humanized anti-HER2 IgG1 monoclonal antibody (Trastuzumab): This component is responsible for the specific recognition and binding to the HER2 receptor on the surface of cancer cells.
-
A cleavable tetrapeptide-based linker: This linker stably connects the antibody to the cytotoxic payload in circulation.
-
A topoisomerase I inhibitor payload (deruxtecan): This is the cytotoxic agent that induces DNA damage and apoptosis in cancer cells upon release.
The mechanism of action hinges on the high affinity and specificity of the trastuzumab component for HER2. Upon binding, the T-DXd-HER2 complex is internalized by the cell, leading to the lysosomal cleavage of the linker and the release of the deruxtecan payload into the cytoplasm. A key feature of T-DXd is its "bystander effect," where the membrane-permeable payload can diffuse into neighboring tumor cells, including those with low or no HER2 expression, and induce cell death.
Binding Affinity of Trastuzumab Deruxtecan
The binding affinity of an antibody to its target is a critical determinant of its therapeutic efficacy. It is typically quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity.
The following table summarizes the binding characteristics of trastuzumab to the HER2 receptor.
| Parameter | Value | Description |
| Target Receptor | HER2 (ErbB2) | A transmembrane tyrosine kinase receptor involved in cell growth, differentiation, and survival. |
| Binding Component | Trastuzumab | A humanized monoclonal antibody that targets the extracellular domain IV of the HER2 receptor. |
| Equilibrium Dissociation Constant (Kd) | ~5 nM | Represents the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower value indicates higher affinity. |
Specificity of Trastuzumab Deruxtecan for Lung Cancer Cells
The specificity of T-DXd is conferred by the trastuzumab antibody's selective binding to HER2-expressing cells. In the context of non-small cell lung cancer, HER2 is overexpressed in a subset of tumors, making it a viable therapeutic target. The level of HER2 expression on the cell surface directly correlates with the extent of T-DXd binding and subsequent cytotoxic payload delivery.
The following table presents data on HER2 expression levels in various cancer cell lines, which serves as a surrogate for T-DXd binding specificity. A higher number of HER2 receptors per cell leads to a greater avidity of T-DXd binding and more efficient internalization.
| Cell Line | Cancer Type | HER2 Expression Level (Receptors/Cell) | Expected T-DXd Binding |
| NCI-N87 | Gastric Cancer | 3.5 x 10⁶ | High |
| JIMT-1 | Breast Cancer | 3.8 x 10⁵ | Moderate |
| MDA-MB-468 | Breast Cancer | 4.8 x 10³ | Low |
Data adapted from Nagasaka et al. (2021).
While specific data on T-DXd binding to normal lung epithelial cells is limited, the significantly lower or absent expression of HER2 on these cells compared to HER2-overexpressing lung tumors is the basis for the therapeutic window of T-DXd. It is speculated that even low levels of HER2 expression on normal tissues, such as lung tissue, might contribute to off-target effects like interstitial lung disease[2].
Experimental Protocols
The determination of binding affinity and specificity involves several key experimental techniques. Detailed methodologies for these assays are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free optical technique used to measure the real-time interaction between two biomolecules. It provides quantitative data on association (on-rate, ka) and dissociation (off-rate, kd) kinetics, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Objective: To determine the binding kinetics of Trastuzumab deruxtecan to the extracellular domain (ECD) of the HER2 receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human HER2-ECD
-
Trastuzumab deruxtecan
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the HER2-ECD solution over the activated surface to allow for covalent coupling via primary amine groups. The desired immobilization level should be determined empirically.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in parallel, following the same procedure but without the injection of HER2-ECD, to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of Trastuzumab deruxtecan in running buffer, ranging from low nanomolar to high nanomolar concentrations.
-
Inject the different concentrations of T-DXd sequentially over both the HER2-ECD-immobilized and reference flow cells at a constant flow rate. This is the association phase.
-
After the association phase, switch to injecting running buffer alone to monitor the dissociation of the T-DXd from the HER2-ECD. This is the dissociation phase.
-
Between each T-DXd concentration, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell sensorgram from the active flow cell sensorgram to obtain the specific binding response.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitted curves, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd).
-
Flow Cytometry for Cell Surface Binding
Flow cytometry is a powerful technique for measuring the binding of fluorescently labeled antibodies to cell surface antigens on a single-cell level. This method can be used to assess the specificity of T-DXd for different cell lines with varying HER2 expression levels.
Objective: To quantify and compare the binding of Trastuzumab deruxtecan to HER2-positive and HER2-negative lung cancer cell lines.
Materials:
-
HER2-positive lung cancer cell line (e.g., a cell line with known HER2 amplification)
-
HER2-negative lung cancer cell line (e.g., A549)
-
Normal human bronchial epithelial cells (HBEC) as a control
-
Trastuzumab deruxtecan
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture the lung cancer cell lines and normal bronchial epithelial cells to logarithmic growth phase.
-
Harvest the cells and prepare single-cell suspensions.
-
Wash the cells with cold PBS and resuspend them in flow cytometry staining buffer at a concentration of 1x10⁶ cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1x10⁵ cells) into flow cytometry tubes.
-
Add varying concentrations of Trastuzumab deruxtecan to the cells and incubate on ice for 30-60 minutes to allow for binding. Include a no-primary antibody control.
-
Wash the cells twice with cold staining buffer to remove unbound T-DXd.
-
Resuspend the cells in 100 µL of staining buffer containing the fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold staining buffer.
-
Resuspend the cells in staining buffer containing a fixable viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population.
-
Quantify the median fluorescence intensity (MFI) for each sample.
-
Compare the MFI of the HER2-positive cell line to the HER2-negative and normal cell lines to determine the specificity of T-DXd binding.
-
To determine the apparent Kd, plot the MFI against the concentration of T-DXd and fit the data to a one-site binding (hyperbola) model.
-
Visualizations
Signaling Pathway
The binding of Trastuzumab deruxtecan to the HER2 receptor on lung cancer cells initiates a cascade of events leading to cell death. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of Trastuzumab deruxtecan (T-DXd).
Experimental Workflow: Surface Plasmon Resonance
The following diagram outlines the key steps in determining binding kinetics using Surface Plasmon Resonance.
Caption: Workflow for SPR-based analysis of T-DXd binding kinetics.
Logical Relationship: Specificity Determination
This diagram illustrates the logic behind using cell lines with differential HER2 expression to determine the binding specificity of Trastuzumab deruxtecan.
Caption: Conceptual framework for assessing T-DXd binding specificity.
Conclusion
Trastuzumab deruxtecan demonstrates high affinity and specificity for HER2-expressing lung cancer cells, which is fundamental to its potent anti-tumor activity. The quantitative assessment of its binding characteristics through techniques like Surface Plasmon Resonance and Flow Cytometry is crucial for understanding its mechanism of action and for the development of next-generation antibody-drug conjugates. This guide provides a foundational understanding and detailed protocols for researchers and drug development professionals working in the field of targeted cancer therapy.
References
An In-depth Technical Guide on a Novel Biomarker for Non-Small Cell Lung Cancer
A Hypothetical Case Study: The Preclinical Validation of HB-NSCLC
Disclaimer: The biomarker "ADTL-EI1712" did not yield specific results in public research databases. Therefore, this document presents a comprehensive guide using a hypothetical biomarker, designated as HB-NSCLC (Hypothetical Biomarker for Non-Small Cell Lung Cancer) , to illustrate the principles and methodologies of biomarker discovery and validation in NSCLC for a technical audience. The data and specific pathways are representative and for illustrative purposes.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a pressing need for novel biomarkers to improve early diagnosis, prognostication, and the development of targeted therapies.[1][2] This technical guide details the preclinical validation of a novel, hypothetical protein, HB-NSCLC, as a potential biomarker for NSCLC. We will explore its molecular characteristics, associated signaling pathways, and the experimental methodologies used to ascertain its clinical relevance.
Molecular Profile and Proposed Signaling Pathway of HB-NSCLC
HB-NSCLC is a putative transmembrane receptor tyrosine kinase. Upon ligand binding, it is hypothesized to dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream pro-oncogenic signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways are known to be crucial in regulating cell proliferation, survival, and metastasis in NSCLC.[3][4]
Caption: Proposed signaling pathway of the hypothetical HB-NSCLC biomarker.
Quantitative Data Summary
Expression of HB-NSCLC in NSCLC Tissues
The expression of HB-NSCLC was evaluated in a cohort of NSCLC patient tissues and matched adjacent normal tissues using quantitative real-time PCR (qRT-PCR) and immunohistochemistry (IHC).
| Parameter | NSCLC Tissues (n=120) | Adjacent Normal Tissues (n=120) | p-value |
| Relative mRNA Expression (qRT-PCR, Mean ± SD) | 4.8 ± 1.2 | 1.1 ± 0.3 | <0.001 |
| High Protein Expression (IHC, n (%)) | 88 (73.3%) | 10 (8.3%) | <0.001 |
| Low Protein Expression (IHC, n (%)) | 32 (26.7%) | 110 (91.7%) | <0.001 |
Correlation of HB-NSCLC Expression with Clinicopathological Features
The association between HB-NSCLC protein expression levels (determined by IHC) and the clinicopathological characteristics of the NSCLC patients was analyzed.
| Characteristic | High HB-NSCLC Expression (n=88) | Low HB-NSCLC Expression (n=32) | p-value |
| Age (years, Mean ± SD) | 62.5 ± 8.1 | 61.9 ± 7.5 | 0.72 |
| Gender (Male/Female) | 50/38 | 18/14 | 0.88 |
| Tumor Size (>3 cm) | 65 (73.9%) | 15 (46.9%) | 0.008 |
| Lymph Node Metastasis (Positive) | 58 (65.9%) | 10 (31.3%) | <0.001 |
| Clinical Stage (III) | 42 (47.7%) | 8 (25.0%) | 0.021 |
In Vitro Functional Assay Results
The effects of HB-NSCLC knockdown using siRNA in the A549 NSCLC cell line were assessed through various functional assays.
| Assay | Control siRNA | HB-NSCLC siRNA | Percent Change (%) | p-value |
| Cell Proliferation (OD at 450 nm) | 1.52 ± 0.11 | 0.85 ± 0.09 | -44.1 | <0.001 |
| Migrated Cells (per field) | 185 ± 21 | 72 ± 15 | -61.1 | <0.001 |
| Invaded Cells (per field) | 120 ± 18 | 45 ± 11 | -62.5 | <0.001 |
Experimental Protocols
A generalized workflow for the validation of a biomarker like HB-NSCLC is depicted below.
Caption: A generalized experimental workflow for biomarker validation.
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) NSCLC and adjacent normal tissue sections (4 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Sections are subjected to heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0) for 20 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with 5% bovine serum albumin (BSA) for 1 hour.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against HB-NSCLC (e.g., rabbit polyclonal, 1:200 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: The signal is developed using a diaminobenzidine (DAB) substrate kit, and sections are counterstained with hematoxylin.
-
Scoring: The staining intensity and percentage of positive cells are scored by two independent pathologists.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from tissue samples or cultured cells using a TRIzol-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: The relative expression of HB-NSCLC mRNA is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Western Blotting
-
Protein Extraction: Total protein is extracted from cells or tissues using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against HB-NSCLC (1:1000) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C. This is followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Cell Migration and Invasion Assays
-
Cell Preparation: NSCLC cells (e.g., A549) are transfected with control or HB-NSCLC-specific siRNA. After 24 hours, cells are serum-starved overnight.
-
Assay Setup: Transwell inserts (8 µm pore size) are used. For the invasion assay, the inserts are pre-coated with Matrigel.
-
Cell Seeding: A suspension of transfected cells in serum-free medium is added to the upper chamber of the inserts. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours for migration, 48 hours for invasion).
-
Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have moved to the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Clinical Significance and Future Directions
The overexpression of HB-NSCLC in NSCLC tissues and its significant correlation with aggressive clinicopathological features, such as larger tumor size, lymph node metastasis, and advanced clinical stage, suggest its potential as a prognostic biomarker. Patients with high HB-NSCLC expression may have a poorer prognosis and could be candidates for more aggressive treatment strategies.
Future research should focus on:
-
Validating these findings in larger, independent patient cohorts.
-
Investigating the predictive value of HB-NSCLC for response to specific therapies.
-
Developing targeted inhibitors against the HB-NSCLC receptor as a novel therapeutic strategy for NSCLC.
-
Exploring the potential of circulating HB-NSCLC as a non-invasive liquid biopsy biomarker.
Conclusion
This guide outlines the multifaceted approach to evaluating a novel biomarker for NSCLC, using the hypothetical HB-NSCLC as an example. The presented data and methodologies illustrate a clear rationale for its potential role in the clinical management of NSCLC. Further investigation is warranted to translate these preclinical findings into clinical applications that could ultimately improve patient outcomes.
References
- 1. Current Biomarkers in Non-Small Cell Lung Cancer—The Molecular Pathologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers in Early-Stage Non-Small Cell Lung Cancer: Current Concepts and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TClC effectively suppresses the growth and metastasis of NSCLC via polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Early-Stage Research on Sotorasib (AMG 510) in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
Disclaimer: Initial searches for "ADTL-EI1712" did not yield any publicly available information. It is presumed that this may be an internal, pre-clinical designation, a placeholder, or a misnomer. To fulfill the detailed requirements of this technical guide, we will focus on a well-documented, exemplary early-stage therapeutic for a specific NSCLC subtype: Sotorasib (AMG 510) , a first-in-class inhibitor of the KRAS G12C mutation.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by specific oncogenic mutations. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the KRAS G12C mutation present in approximately 13% of lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites.
Sotorasib (formerly AMG 510) is a novel, orally bioavailable small molecule that specifically and irreversibly targets the cysteine residue of the KRAS G12C mutant protein. This technical guide provides an in-depth overview of the early-stage research on Sotorasib, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways and workflows.
Mechanism of Action
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active state that promotes downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and survival.[1][2]
Sotorasib covalently binds to the thiol group of the mutant cysteine at position 12 of KRAS G12C.[1] This irreversible binding occurs in a transiently accessible pocket (the switch-II pocket) when the protein is in its inactive, GDP-bound state.[1][3] By forming this covalent bond, Sotorasib locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[4]
References
ADTL-EI1712 and its role in cancer cell signaling pathways
An in-depth technical guide on ADTL-EI1712 and its role in cancer cell signaling pathways cannot be provided at this time. A thorough search of publicly available scientific and medical literature yielded no specific information regarding a compound or entity with this designation.
This suggests that "this compound" may be an internal project code, a preclinical compound not yet disclosed in public forums, or a potential typographical error. Without publicly accessible data, it is not possible to detail its mechanism of action, its effects on cancer cell signaling, or to provide the quantitative data and experimental protocols requested.
For researchers, scientists, and drug development professionals seeking information on novel therapeutics, access to published preclinical studies, clinical trial data, or corporate disclosures is essential. No such information for a substance named "this compound" was found in the course of this search.
It is recommended to:
-
Verify the spelling and designation of the compound.
-
Consult internal documentation or proprietary databases if this is a compound under internal development.
-
Search for publications or presentations from the originating institution or company that may refer to this compound under a different name.
Should public information on this compound become available, a comprehensive technical guide adhering to the user's specifications for data presentation, experimental protocols, and pathway visualizations could be generated.
Methodological & Application
Application Note: Quantifying PI3K/Akt Pathway Inhibition with ADTL-EI1712 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
ADTL-EI1712 is a novel, potent, and highly selective small molecule inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting PI3K, this compound effectively blocks the downstream phosphorylation and activation of Akt, a key signaling node in this cascade. This application note provides a detailed protocol for using intracellular flow cytometry to quantify the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) in a human cancer cell line.
Mechanism of Action: this compound
This compound acts as a competitive inhibitor at the ATP-binding site of the PI3K p110α subunit. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels at the cell membrane prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt. The phosphorylation of Akt at Serine 473 is a key indicator of pathway activation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol describes the preparation and staining of a human breast cancer cell line (e.g., MCF-7) for the analysis of p-Akt (Ser473) levels following treatment with this compound.
Materials
-
This compound (provided as a 10 mM stock in DMSO)
-
MCF-7 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Primary Antibody: Rabbit anti-p-Akt (Ser473)
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG
-
Flow cytometer
Procedure
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a DMSO-only vehicle control.
-
Incubate the cells for 2 hours at 37°C.
-
Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) to all wells for the final 20 minutes of incubation.
-
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Harvest the cells using a cell scraper or trypsin.
-
Transfer the cell suspension to a 1.5 mL microfuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the supernatant.
-
Gently vortex the cell pellet while adding 1 mL of ice-cold 90% methanol (B129727) to permeabilize the cells.
-
Incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with 1 mL of Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the primary antibody (anti-p-Akt Ser473) at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells once with 1 mL of Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with 1 mL of Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Acquire data on a flow cytometer, ensuring at least 10,000 events are collected per sample.
-
Analyze the data using appropriate software to determine the Median Fluorescence Intensity (MFI) of the p-Akt signal for each treatment condition.
-
Caption: Experimental workflow for p-Akt (Ser473) flow cytometry analysis.
Data Presentation
The inhibitory effect of this compound on PI3K/Akt signaling can be quantified by the reduction in the Median Fluorescence Intensity (MFI) of p-Akt (Ser473) staining. The results can be summarized to calculate an IC50 value, which represents the concentration of this compound required to inhibit the p-Akt signal by 50%.
Table 1: Effect of this compound on p-Akt (Ser473) Levels in MCF-7 Cells
| This compound Concentration (nM) | Median Fluorescence Intensity (MFI) (Arbitrary Units) | % Inhibition |
| 0 (Vehicle Control) | 15,230 | 0% |
| 10 | 12,184 | 20% |
| 50 | 7,767 | 49% |
| 100 | 4,112 | 73% |
| 500 | 1,675 | 89% |
| 1000 | 914 | 94% |
% Inhibition is calculated relative to the vehicle control after subtracting the background fluorescence of an unstained sample.
Summary
This application note provides a comprehensive protocol for the use of this compound in studying PI3K/Akt signaling via flow cytometry. The data demonstrates that this compound effectively inhibits the phosphorylation of Akt in a dose-dependent manner, consistent with its proposed mechanism as a selective PI3K inhibitor. This assay is a robust method for characterizing the cellular activity of this compound and similar compounds in a drug development setting.
Application Notes and Protocols: ADTL-EI1712 for Targeted Drug Delivery in Non-Small Cell Lung Cancer (NSCLC)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ADTL-EI1712 is a novel, potent, and highly selective small molecule inhibitor designed for targeted therapy in a subset of Non-Small Cell Lung Cancer (NSCLC) patients. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical research models of NSCLC. The information herein is intended to guide researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the emerging oncogenic driver, Leucine-Rich Repeat Kinase 3 (LRRK3), which is frequently mutated in a specific subpopulation of NSCLC. The gain-of-function mutations in LRRK3 lead to the constitutive activation of the downstream MAPK/ERK and PI3K/AKT/mTOR signaling pathways, promoting tumor cell proliferation, survival, and resistance to standard therapies.[1] this compound binds to the kinase domain of LRRK3, blocking its phosphorylation activity and subsequently inhibiting the downstream signaling cascades.
References
Application Notes and Protocols: Generation of DNA Aptamers Against Non-Small Cell Lung Cancer (NSCLC) Cells using SELEX Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel targeted therapies and diagnostic tools. Aptamers, single-stranded oligonucleotides (DNA or RNA), have emerged as a promising class of molecules that can bind to specific targets with high affinity and specificity, rivaling that of monoclonal antibodies. Their in vitro selection process, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), allows for the generation of aptamers against a wide range of targets, from purified proteins to whole cells.
This document provides detailed application notes and protocols for the generation of DNA aptamers against NSCLC cells using a cell-based SELEX (cell-SELEX) approach. This method utilizes whole cancer cells as the target, enabling the discovery of aptamers that recognize cell surface proteins in their native conformation, without prior knowledge of the specific biomarkers.[1][2][3][4] This strategy can lead to the identification of novel therapeutic targets and the development of highly specific diagnostic and drug delivery agents for NSCLC.
Key Concepts of Cell-SELEX
The cell-SELEX process involves iterative rounds of selection and amplification. A large, random ssDNA library is incubated with the target NSCLC cells (positive selection). Unbound sequences are washed away, and the bound sequences are eluted and amplified by PCR. To enhance specificity, a counter-selection step is often included, where the enriched DNA pool is incubated with non-target cells (e.g., normal lung cells or a different type of cancer cell).[1] The sequences that do not bind to the counter-selection cells are collected and amplified for the next round of selection. This process progressively enriches the DNA pool with sequences that specifically bind to the target NSCLC cells.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing cell-SELEX to generate DNA aptamers against the A549 human lung adenocarcinoma cell line, a commonly used model for NSCLC research.
Materials and Reagents
-
Cell Lines:
-
Target (Positive Selection): A549 (human lung adenocarcinoma)
-
Counter-Selection (Negative Selection): HBE (human bronchial epithelial) or another non-target cell line.
-
-
DNA Library and Primers:
-
ssDNA Library: A synthetic library containing a central random region of 30-50 nucleotides flanked by constant regions for PCR amplification (e.g., 5'-GCCTGTTGTGAGCCTCCT-[N30-50]-CGCATTCATTGCCCAG-3'). The initial amount of the library should be approximately 10^14 to 10^15 different sequences.
-
Forward Primer: 5'-GCCTGTTGTGAGCCTCCT-3' (can be labeled with a fluorophore like FITC or Cy5 for monitoring).
-
Reverse Primer: 5'-CTGGGCAATGAATGCG-3' (can be labeled with biotin (B1667282) for strand separation).
-
-
Buffers and Solutions:
-
Binding Buffer: Phosphate-buffered saline (PBS) supplemented with 5 mM MgCl₂, 0.1 mg/mL yeast tRNA, and 1 mg/mL bovine serum albumin (BSA).
-
Washing Buffer: PBS with 5 mM MgCl₂.
-
Elution Buffer: 20 mM Tris-HCl (pH 7.6), 1 mM EDTA, 200 mM NaCl, and 1% SDS.
-
PCR Master Mix: Containing Taq DNA polymerase, dNTPs, and PCR buffer.
-
Streptavidin-coated magnetic beads.
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
PCR thermocycler
-
Flow cytometer
-
Gel electrophoresis apparatus
-
Spectrophotometer or fluorometer
-
Detailed Cell-SELEX Protocol
Round 1: Initial Selection
-
Library Preparation:
-
Resuspend the ssDNA library in binding buffer to a final concentration of 200-500 nM.
-
Heat the library at 95°C for 10 minutes and then cool on ice for 10 minutes to allow for proper folding. Let it equilibrate to room temperature before use.
-
-
Positive Selection:
-
Culture A549 cells to 80-90% confluency in a T75 flask.
-
Wash the cells twice with pre-warmed PBS.
-
Add the folded DNA library to the cells and incubate for 60-90 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the unbound DNA library by washing the cells 3-5 times with washing buffer.
-
-
Elution:
-
Add 1 mL of elution buffer to the cells and incubate at 95°C for 10 minutes to elute the bound DNA sequences.
-
Collect the supernatant containing the eluted DNA.
-
-
PCR Amplification:
-
Use the eluted DNA as a template for PCR amplification using the forward and reverse primers.
-
Perform 15-20 cycles of PCR.
-
-
Strand Separation (if using biotinylated reverse primer):
-
Incubate the PCR product with streptavidin-coated magnetic beads to capture the biotinylated strand.
-
Elute the non-biotinylated ssDNA (the desired aptamer strand) by adding 0.2 M NaOH.
-
Neutralize the ssDNA solution with HCl and purify.
-
-
Purification:
-
Purify the amplified ssDNA using methods like phenol-chloroform extraction followed by ethanol (B145695) precipitation or using a commercial DNA purification kit.
-
Rounds 2-20: Iterative Selection and Counter-Selection
-
Counter-Selection (starting from round 2 or 3):
-
Before the positive selection step, incubate the enriched ssDNA pool from the previous round with the counter-selection cell line (HBE cells) for 60 minutes at 37°C.
-
Collect the supernatant containing the unbound DNA sequences. These are the sequences that did not bind to the non-target cells.
-
-
Positive Selection:
-
Incubate the collected supernatant from the counter-selection step with fresh A549 cells.
-
-
Increasing Stringency:
-
In subsequent rounds, gradually increase the selection stringency by:
-
Decreasing the incubation time.
-
Increasing the number of washes.
-
Decreasing the concentration of the DNA pool.
-
-
-
Monitoring Enrichment:
-
After every few rounds, monitor the enrichment of the DNA pool by flow cytometry using the fluorescently labeled DNA pool to assess its binding to A549 cells versus HBE cells. An increase in the fluorescence signal on target cells and a decrease on non-target cells indicates successful enrichment.
-
Post-SELEX Analysis
-
Cloning and Sequencing:
-
After 15-25 rounds of selection, the final enriched DNA pool is amplified, cloned into a plasmid vector, and transformed into E. coli.
-
Individual clones are picked and sequenced to identify the aptamer candidates.
-
-
Binding Affinity and Specificity Assays:
-
Synthesize individual aptamer candidates with a fluorescent label.
-
Determine the dissociation constant (Kd) by incubating varying concentrations of the labeled aptamer with A549 cells and analyzing the binding by flow cytometry. The data is then fitted to a one-site binding equation.
-
Assess the specificity by testing the binding of the aptamer to a panel of different cell lines, including NSCLC and non-cancerous cell lines.
-
Quantitative Data of Selected Aptamers for NSCLC
The following table summarizes the binding affinities of some DNA aptamers that have been generated against NSCLC cells.
| Aptamer Name | Target Cell Line | Target Molecule | Dissociation Constant (Kd) | Reference |
| S6 | A549 | Not specified | 23.4 ± 2.1 nM | |
| A155_18 | A549 (CD90+ subpopulation) | Not specified | 25.4 ± 3.2 nM | |
| CL4 (RNA) | A549 | EGFR | ~10 nM | |
| GL21.T (RNA) | A549 | Axl | ~13 nM | |
| EJ2 | H23 | Not specified | 45-250 nM (range for panel) | |
| EJ4 | H23 | Not specified | 45-250 nM (range for panel) | |
| ADE1 | H23 | Not specified | 45-250 nM (range for panel) |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the cell-SELEX protocol for generating aptamers against NSCLC cells.
Caption: Workflow of the cell-SELEX process for NSCLC aptamer generation.
Signaling Pathways in NSCLC Targeted by Aptamers
The following diagrams illustrate the signaling pathways of key NSCLC-related proteins that have been targeted by aptamers.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway in NSCLC.
Axl Signaling Pathway
Caption: Key components of the Axl signaling pathway in NSCLC.
EpCAM Signaling
Caption: EpCAM signaling through regulated intramembrane proteolysis (RIP).
Conclusion
The cell-SELEX protocol offers a powerful and versatile platform for the discovery of novel aptamers targeting NSCLC cells. The detailed methodology and application notes provided herein serve as a comprehensive guide for researchers aiming to develop high-affinity and specific aptamers for diagnostic, therapeutic, and drug delivery applications in the fight against non-small cell lung cancer. The ability to generate aptamers against cell surface markers in their native state opens up new avenues for identifying previously unknown therapeutic targets and for creating personalized medicine approaches for NSCLC patients.
References
- 1. Cells | Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aptamers selected by cell-SELEX for application in cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Cancer Cells by Cell-SELEX: Use of Aptamers for Discovery of Actionable Biomarkers and Therapeutic Applications Thereof - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Efficacy Testing of ADTL-EI1712 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for evaluating the anti-tumor efficacy of the novel investigational agent, ADTL-EI1712, using preclinical mouse models. The protocols herein detail a multi-faceted approach, encompassing both in vitro characterization and in vivo studies, to thoroughly assess the therapeutic potential of this compound. This document outlines methodologies for utilizing both human tumor xenograft and syngeneic mouse models to investigate the direct anti-proliferative effects and potential immunomodulatory functions of the compound. Detailed experimental procedures for tumor implantation, drug administration, efficacy assessment, and metastasis evaluation are provided. Furthermore, standardized tables for data presentation and visualizations of key experimental workflows and a hypothesized signaling pathway are included to facilitate robust and reproducible research.
Introduction
The preclinical evaluation of novel anti-cancer agents is a critical step in the drug development pipeline.[1] Mouse models of cancer are essential tools for assessing the in vivo efficacy and elucidating the mechanism of action of new therapeutic candidates before they can be considered for human clinical trials.[2][3] This document provides a detailed experimental design for testing the efficacy of this compound, a hypothetical novel anti-cancer compound. To illustrate a complete experimental plan, we will hypothesize that this compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in human cancers.
The following protocols are designed to be adaptable and can be modified based on the specific cancer type being studied and the known or hypothesized characteristics of this compound.
Hypothesized Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
For the purpose of this protocol, this compound is presumed to be a small molecule inhibitor of the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The following diagram illustrates the key components of this pathway and the proposed inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for evaluating the efficacy of this compound is depicted in the following diagram. This workflow begins with in vitro characterization and progresses to in vivo studies in mouse models.
Experimental Protocols
In Vitro Characterization
Before initiating in vivo studies, it is essential to characterize the in vitro activity of this compound.
-
Cell Viability Assays: Determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human and murine cancer cell lines. Assays such as MTT or CellTiter-Glo® can be used.
-
Apoptosis Assays: Evaluate the ability of this compound to induce apoptosis using methods like Annexin V/PI staining followed by flow cytometry.
-
Western Blot Analysis: Confirm target engagement by assessing the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6K) in cells treated with this compound.
In Vivo Efficacy Studies
The choice of mouse model is critical for the preclinical evaluation of anti-cancer drugs.[4]
-
Human Tumor Xenograft Models: These models utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) engrafted with human cancer cell lines.[5] They are valuable for assessing the direct anti-tumor activity of a compound on human cancer cells.
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background. Syngeneic models are indispensable for studying the interplay between the immune system and the tumor, making them ideal for evaluating immunomodulatory effects of novel therapies.
All animal experiments should be conducted in accordance with institutional guidelines and regulations. Mice should be housed in a specific pathogen-free (SPF) facility with ad libitum access to food and water.
-
Subcutaneous Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Orthotopic Implantation: For a more clinically relevant model, tumor cells can be implanted into the organ of origin (e.g., mammary fat pad for breast cancer, cecum for colon cancer). These procedures are more complex and require surgical expertise.
-
Dose Formulation: Prepare this compound in a sterile vehicle appropriate for the route of administration. The formulation should be stable and well-tolerated.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the physicochemical properties of this compound and its intended clinical use.
-
Dosing Schedule: A preliminary dose-finding study should be conducted to determine the maximum tolerated dose (MTD). Efficacy studies are typically performed at the MTD and one or two lower doses.
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions using digital calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
-
Body Weight and Clinical Observations:
-
Monitor the body weight of each mouse at least twice a week as an indicator of systemic toxicity.
-
Perform daily clinical observations for any signs of distress or adverse effects.
-
-
Endpoint Criteria:
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with institutional guidelines.
-
At the end of the study, euthanize all remaining animals.
-
-
Tumor Excision and Analysis:
-
Excise tumors and record their final weight.
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, PCR) and another portion fixed in formalin for histological and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
For cell lines with metastatic potential, the effect of this compound on metastasis can be evaluated.
-
Bioluminescence Imaging (BLI): For tumor cells engineered to express luciferase, metastatic burden can be non-invasively monitored over time using an in vivo imaging system (IVIS).
-
Histological Analysis: At the study endpoint, harvest organs to which the cancer is known to metastasize (e.g., lungs, liver, lymph nodes). Perform histological analysis (e.g., H&E staining) to identify and quantify metastatic lesions.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | ||
| This compound (X mg/kg) | 10 | ||
| This compound (Y mg/kg) | 10 | ||
| Positive Control | 10 |
Table 2: Body Weight Changes
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day X (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | 10 | |||
| This compound (X mg/kg) | 10 | |||
| This compound (Y mg/kg) | 10 | |||
| Positive Control | 10 |
Table 3: Endpoint Tumor Weight
| Treatment Group | N | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | |
| This compound (X mg/kg) | 10 | |
| This compound (Y mg/kg) | 10 | |
| Positive Control | 10 |
Table 4: Metastasis Quantification
| Treatment Group | N | Mean Number of Surface Lung Metastases ± SEM | Mean Bioluminescence Signal (photons/sec) ± SEM |
| Vehicle Control | 10 | ||
| This compound (X mg/kg) | 10 | ||
| This compound (Y mg/kg) | 10 | ||
| Positive Control | 10 |
Pharmacodynamic and Pharmacokinetic Analyses
To complement the efficacy studies, it is advisable to conduct pharmacokinetic (PK) and pharmacodynamic (PD) analyses.
-
Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. Blood samples are collected at various time points after drug administration to measure plasma drug concentrations.
-
Pharmacodynamics (PD): PD studies assess the effect of this compound on its target in vivo. Tumor and/or surrogate tissue samples can be collected at different time points after treatment to analyze the modulation of the PI3K/AKT/mTOR pathway (e.g., by Western blot or IHC for p-AKT).
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of the novel anti-cancer agent this compound. By employing a combination of in vitro and in vivo techniques, including the use of both xenograft and syngeneic mouse models, researchers can gain a comprehensive understanding of the compound's anti-tumor efficacy, mechanism of action, and potential immunomodulatory effects. The provided protocols and data presentation formats are intended to guide the design and execution of these critical preclinical studies.
References
- 1. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling metastasis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Circulating Tumor Cell (CTC) Enrichment in Non-Small Cell Lung Cancer (NSCLC)
A Correlative Approach Using Immunomagnetic Separation
Disclaimer: Initial searches for "ADTL-EI1712" did not yield specific information. The following application notes and protocols are based on established immunomagnetic separation techniques for the enrichment of Circulating Tumor Cells (CTCs) in Non-Small Cell Lung Cancer (NSCLC), providing a representative methodology for researchers, scientists, and drug development professionals.
Introduction
Circulating Tumor Cells (CTCs) are rare cells shed from primary tumors into the bloodstream, playing a crucial role in cancer metastasis.[1][2][3] Their analysis offers a minimally invasive "liquid biopsy" to provide prognostic and predictive information for patients with non-small cell lung cancer (NSCLC).[1][4] However, the scarcity of CTCs in peripheral blood necessitates highly efficient enrichment technologies.[5] Immunomagnetic separation is a widely utilized method that employs antibody-coated magnetic beads to capture CTCs based on the expression of specific cell surface antigens. This document provides detailed protocols and performance data for the enrichment of CTCs from NSCLC patient samples using a positive selection immunomagnetic approach.
Performance Characteristics
The efficiency of CTC enrichment can vary based on the technology and the specific markers used. The following tables summarize representative data from studies on CTC enrichment in NSCLC, highlighting key performance metrics.
Table 1: Comparison of CTC Detection Rates in NSCLC using Different Enrichment Technologies
| Enrichment Method | Patient Cohort | CTC Detection Rate (≥1 CTC) | Reference |
| Ficoll Density Gradient | 15 NSCLC Patients | 13% | [6] |
| ISET (Isolation by Size) | 15 NSCLC Patients | 33% | [6] |
| Parsortix | 15 NSCLC Patients | 60% | [6] |
| CellSearch® | 33 Stage IV NSCLC Patients | 36.4% | [7] |
| Microfluidic Chip | Lung Cancer Patients | 82.7% | [7] |
| HD-CTC Imaging | 81 Stage IV NSCLC Patients | 63% | [8] |
Table 2: Representative CTC Counts and Prognostic Significance in NSCLC
| CTC Threshold | Clinical Significance | Hazard Ratio (OS) | Reference |
| ≥2 CTCs / 7.5 mL | Independent predictor of shorter overall survival | 2.18 | [9] |
| ≥5 CTCs / 7.5 mL | Independent predictor of shorter overall survival | 2.75 | [9] |
| ≥50 CTCs (pre-surgery) | Associated with shorter Overall and Disease-Free Survival | 2.096 (OS), 2.631 (DFS) | [7] |
Experimental Protocol: Immunomagnetic Enrichment of CTCs from Whole Blood
This protocol outlines the steps for the enrichment of CTCs from 7.5 mL of peripheral blood using an immunomagnetic positive selection method targeting the Epithelial Cell Adhesion Molecule (EpCAM), a common marker for CTCs of epithelial origin.[1][10]
Materials:
-
Blood Collection Tubes (containing EDTA)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Red Blood Cell Lysis Buffer
-
Immunomagnetic Beads coated with anti-EpCAM antibody
-
Magnetic Separator
-
Staining antibodies (e.g., anti-Cytokeratin-FITC, anti-CD45-APC, DAPI)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Blood Collection: Collect 7.5 mL of peripheral blood in an EDTA-containing tube. The first 5 mL of blood drawn should be discarded to prevent contamination with skin epithelial cells.[11]
-
Red Blood Cell Lysis:
-
Transfer the blood to a 50 mL conical tube.
-
Add 40 mL of 1X Red Blood Cell Lysis Buffer.
-
Incubate for 10-15 minutes at room temperature with gentle rocking.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate and discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 40 mL of PBS containing 0.5% BSA.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
-
Immunomagnetic Labeling:
-
Resuspend the cell pellet in 1 mL of PBS with 0.5% BSA.
-
Add 20 µL of anti-EpCAM coated immunomagnetic beads.
-
Incubate for 30 minutes at 4°C with gentle rotation.
-
-
Magnetic Separation:
-
Place the tube in a magnetic separator for 5 minutes.
-
While the tube is in the magnet, carefully aspirate and discard the supernatant containing unlabeled cells.
-
Remove the tube from the magnet and resuspend the bead-cell complexes in 1 mL of PBS with 0.5% BSA.
-
Repeat the magnetic separation and washing steps two more times.
-
-
CTC Staining and Identification:
-
After the final wash, resuspend the enriched cells in 200 µL of staining buffer.
-
Add fluorescently labeled antibodies: anti-Cytokeratin (CK) to identify epithelial cells, anti-CD45 to identify and exclude leukocytes, and DAPI to stain the nucleus.
-
Incubate for 20 minutes in the dark at room temperature.
-
Wash the cells twice with PBS.
-
-
Microscopic Analysis:
-
Resuspend the final cell pellet in a small volume of mounting medium.
-
Transfer the cell suspension to a microscope slide and cover with a coverslip.
-
Analyze the slide using a fluorescence microscope. CTCs are identified as CK-positive, CD45-negative, and DAPI-positive events.
-
Visualizations
Experimental Workflow for CTC Enrichment
Caption: Workflow for immunomagnetic enrichment and identification of CTCs.
EGFR Signaling Pathway in NSCLC
Caption: Simplified EGFR signaling pathway and the action of TKIs in NSCLC.
Discussion and Future Perspectives
The enrichment and analysis of CTCs from NSCLC patients provide a valuable tool for real-time monitoring of disease progression and treatment response. Molecular characterization of these cells can reveal mechanisms of drug resistance, such as the emergence of EGFR T790M mutations in patients treated with tyrosine kinase inhibitors (TKIs).[12] While EpCAM-based positive selection is a common approach, it may fail to capture CTCs that have undergone epithelial-to-mesenchymal transition (EMT) and downregulated EpCAM expression. Therefore, the development of novel enrichment strategies, including negative selection (depletion of hematopoietic cells) and marker-independent methods based on physical properties, is an active area of research.[2][13] The integration of advanced analytical techniques, such as single-cell sequencing, with robust CTC enrichment will further enhance our understanding of tumor heterogeneity and evolution, paving the way for more personalized and effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Circulating tumor cells (CTCs) in lung cancer: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights in non-small-cell lung cancer: circulating tumor cells and cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prognostic Role of Circulating Tumor Cells (CTCs) in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Enrichment of Circulating Tumor Cells for Downstream Phenotypic Analysis in Patients with Non-Small Cell Lung Cancer Treated with Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical utility of circulating tumor cells in patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Circulating tumor cells predict NSCLC survival, but clinical role uncertain | MDedge [mdedge.com]
- 10. Significance of circulating tumor cells in lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved platform for breast cancer circulating tumor cell enrichment and characterization with next-generation sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circulating tumor cells (CTCs) for the noninvasive monitoring and personalization of non-small cell lung cancer (NSCLC) therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circulating tumor cell detection: A direct comparison between negative and unbiased enrichment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of ADTL-EI1712 in Developing Diagnostic Assays for Lung Cancer
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a well-established driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] Activating mutations in the EGFR kinase domain lead to the constitutive activation of downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting tumorigenesis.[1] Consequently, EGFR has emerged as a critical biomarker for both prognostic and predictive applications in lung cancer management.
ADTL-EI1712 is a novel, high-affinity small molecule inhibitor designed to specifically target the ATP-binding site of the EGFR tyrosine kinase domain. Its high specificity and potency make it an invaluable tool for the development of sensitive and robust diagnostic assays for lung cancer. This document provides detailed protocols for the application of this compound in various assay formats to detect and quantify EGFR expression and activity, aiding in the stratification of patients and the development of targeted therapies.
EGFR Signaling Pathway in Lung Cancer
The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events that are crucial for normal cell function. In lung cancer, mutations in EGFR can lead to its ligand-independent activation, resulting in uncontrolled cell growth and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ADTL-EI1712 in Combination with Chemotherapy for NSCLC Treatment
Initial Search and Information Scarcity:
An extensive search for "ADTL-EI1712" in the context of Non-Small Cell Lung Cancer (NSCLC) treatment, both as a monotherapy and in combination with chemotherapy, did not yield any specific publicly available data, clinical trial information, or preclinical research. This suggests that "this compound" may be an internal compound designation not yet disclosed in scientific literature, a highly novel agent with research results pending publication, or a potential misnomer.
Due to the lack of available information on this compound, it is not possible to provide specific application notes, experimental protocols, or quantitative data tables related to its use. The following sections, therefore, present a generalized framework and representative examples based on common methodologies and signaling pathways relevant to combination therapies in NSCLC. These should be adapted once specific data on this compound becomes available.
I. Hypothetical Mechanism of Action and Signaling Pathway
Assuming this compound is a novel targeted therapy for NSCLC, it likely modulates a key signaling pathway involved in tumor growth, proliferation, or survival. A common target in NSCLC is the EGFR-MAPK pathway. The diagram below illustrates a hypothetical mechanism where this compound acts as an inhibitor of a downstream effector in this pathway, potentiating the cytotoxic effects of chemotherapy.
Caption: Hypothetical signaling pathway for this compound in combination with chemotherapy.
II. Representative Experimental Protocols
The following are generalized protocols for experiments commonly performed to evaluate a new drug in combination with chemotherapy for NSCLC.
A. In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with a standard chemotherapeutic agent (e.g., cisplatin) on NSCLC cell lines.
Workflow Diagram:
Troubleshooting & Optimization
How to improve the stability of ADTL-EI1712 in serum
Welcome to the technical support center for ADTL-EI1712, a selective MLK3 degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in serum and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing rapid degradation in serum. What are the primary causes?
A1: Rapid degradation of small molecules like this compound in serum is often due to enzymatic metabolism by proteases and other enzymes present in the serum. Chemical instability, such as hydrolysis of labile functional groups, can also contribute to degradation.
Q2: How can I improve the serum stability of this compound through structural modification?
A2: Structural modifications can enhance metabolic stability.[1] Consider introducing metabolically stable functional groups or reducing the number of labile bonds in the molecule.[1] For PROTACs like this compound, optimizing the linker can also improve stability and permeability.
Q3: What formulation strategies can be employed to enhance the stability of this compound in serum?
A3: Several formulation strategies can protect this compound from degradation. These include encapsulation in lipid-based formulations like liposomes or micelles, or within polymeric nanoparticles.[1][2] These approaches shield the compound from enzymatic and chemical degradation in the plasma.[1]
Q4: Can excipients be used to improve the serum stability of this compound?
A4: Yes, certain excipients can enhance stability. Buffers can maintain an optimal pH to prevent hydrolysis, while antioxidants can prevent oxidative degradation.[2][3] Co-administration with specific enzyme inhibitors, such as CYP450 inhibitors, can also slow down metabolic degradation.[1]
Q5: My this compound shows poor degradation of the target protein, MLK3. Could this be related to serum instability?
A5: Yes, poor serum stability can lead to a lower effective concentration of this compound, resulting in reduced target degradation. It is crucial to first assess the compound's stability in the assay medium. If the compound is unstable, the observed lack of degradation may not be due to a lack of target engagement or ternary complex formation.
Troubleshooting Guide: Poor Serum Stability of this compound
This guide provides a systematic approach to diagnosing and resolving issues related to the serum stability of this compound.
Problem: this compound shows low stability in in vitro serum stability assays.
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Identify Metabolites: Use LC-MS/MS to identify the metabolites of this compound formed in serum. This can help pinpoint the sites of metabolic liability on the molecule. 2. Structural Modification: Based on the identified metabolic hotspots, consider structural modifications to block these sites. This could involve replacing labile functional groups with more stable alternatives.[1] 3. Co-administration with Inhibitors: Test the effect of co-incubating this compound with broad-spectrum enzyme inhibitors (e.g., protease inhibitors) to see if stability is improved. |
| Chemical Instability (e.g., Hydrolysis) | 1. pH Optimization: Evaluate the stability of this compound at different pH values to determine the optimal pH for stability.[3][4] Use appropriate buffers in your formulations to maintain this pH.[3] 2. Protect from Light and Oxygen: If the compound is susceptible to photolysis or oxidation, protect it from light and consider adding antioxidants to the formulation.[2][5] |
| Poor Solubility Leading to Precipitation | 1. Solubility Assessment: Determine the solubility of this compound in serum-containing media. 2. Formulation Enhancement: If solubility is low, consider using solubility-enhancing formulations such as lipid-based delivery systems (liposomes, micelles) or amorphous solid dispersions.[1][6] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of this compound in serum.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Control serum (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and sample analysis)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in PBS.
-
Add a small volume of the this compound working solution to pre-warmed serum to achieve the desired final concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the serum sample.
-
Immediately stop the reaction by adding 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate the serum proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing this compound by LC-MS/MS to quantify the remaining amount of the compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
Data Presentation:
| Time (minutes) | % this compound Remaining (Mean ± SD) |
| 0 | 100 |
| 15 | |
| 30 | |
| 60 | |
| 120 |
Visual Guides
Below are diagrams illustrating key concepts and workflows relevant to improving the stability of this compound.
Caption: A logical workflow for troubleshooting poor serum stability.
Caption: The mechanism of action for the PROTAC this compound.
References
- 1. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. jocpr.com [jocpr.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. upm-inc.com [upm-inc.com]
ADTL-EI1712 aggregation issues and prevention
Technical Support Center: ADTL-EI1712
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experiments with the recombinant therapeutic protein this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: Aggregation of this compound is a complex issue that can be triggered by a variety of factors. The most common causes are non-optimal buffer conditions (pH and ionic strength), elevated temperatures, exposure to mechanical stress (such as vigorous vortexing or multiple freeze-thaw cycles), and high protein concentration.
Q2: How can I visually detect this compound aggregation?
A2: Visible aggregation can often be detected by the appearance of turbidity, opalescence, or visible precipitates in the solution. However, smaller, soluble aggregates may not be visible to the naked eye and require analytical techniques for detection.
Q3: Which analytical techniques are recommended for quantifying this compound aggregation?
A3: For quantifying and characterizing aggregation, we recommend using Size Exclusion Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS), and Spectrophotometry at 340 nm to measure turbidity.
Troubleshooting Guides
Issue 1: Visible precipitation during protein purification.
This is a common issue that can occur during the elution or dialysis steps of protein purification. The following troubleshooting workflow can help identify and resolve the cause of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Increased aggregation after freeze-thaw cycles.
Repeated freezing and thawing can induce aggregation of this compound. The following table summarizes the impact of cryoprotectants on aggregation following three freeze-thaw cycles.
| Cryoprotectant (5%) | % Aggregation (by SEC-HPLC) | Turbidity (OD 340nm) |
| None | 15.8% | 0.12 |
| Glycerol | 5.2% | 0.04 |
| Sucrose (B13894) | 3.1% | 0.02 |
| Trehalose (B1683222) | 2.5% | 0.02 |
Recommendation: To minimize aggregation, we recommend flash-freezing this compound in the presence of a cryoprotectant like sucrose or trehalose and avoiding multiple freeze-thaw cycles by aliquoting the protein into single-use volumes.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the steps for assessing the aggregation state of this compound using DLS.
-
Sample Preparation:
-
Prepare this compound at a concentration of 1 mg/mL in the desired buffer.
-
Filter the sample through a 0.22 µm syringe filter into a clean cuvette.
-
Ensure the sample is equilibrated to the desired measurement temperature (e.g., 25°C) for at least 5 minutes.
-
-
Instrument Setup:
-
Set the laser wavelength to 633 nm.
-
Set the scattering angle to 90 degrees.
-
Equilibrate the DLS instrument to the measurement temperature.
-
-
Data Acquisition:
-
Place the cuvette in the instrument.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
Analyze the correlation function to obtain the size distribution of particles in the sample.
-
-
Data Analysis:
-
The presence of a significant population of particles with a hydrodynamic radius >100 nm is indicative of aggregation.
-
The polydispersity index (PDI) can also be used as an indicator of aggregation; a PDI > 0.3 suggests a polydisperse sample, which may contain aggregates.
-
Signaling Pathway Considerations
Aggregation of this compound can potentially alter its biological activity. For instance, if this compound is a ligand for a cell surface receptor, aggregation could lead to aberrant receptor clustering and downstream signaling. The following diagram illustrates a hypothetical signaling pathway initiated by this compound and how aggregation might disrupt it.
Caption: Hypothetical signaling pathway of this compound.
Technical Support Center: Overcoming Resistance to ADTL-EI1712-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ADTL-EI1712.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Class I PI3Kα isoform. By binding to the ATP-binding pocket of the p110α catalytic subunit, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action blocks the downstream activation of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Q2: What are the most common mechanisms of acquired resistance to this compound?
Acquired resistance to this compound typically arises from genetic or non-genetic alterations that reactivate the PI3K/AKT pathway or activate parallel bypass signaling pathways. The most frequently observed mechanisms include:
-
Upregulation of Bypass Pathways: Increased signaling through parallel pathways, such as the MAPK/ERK pathway, can compensate for the inhibition of PI3K signaling.
-
Secondary Mutations in PIK3CA: The emergence of new mutations in the PIK3CA gene, which encodes the p110α subunit, can prevent this compound from binding effectively.
-
Activation of Downstream Effectors: Genetic alterations in downstream components like AKT or loss of the tumor suppressor PTEN can lead to pathway reactivation despite PI3Kα inhibition.
-
Epigenetic Modifications: Changes in gene expression patterns can lead to the overexpression of pro-survival proteins or the silencing of tumor suppressors.
Q3: How can I determine if my cell line has developed resistance to this compound?
The primary indicator of resistance is a decreased sensitivity to this compound, which can be quantified by a rightward shift in the dose-response curve and an increase in the IC50 value. This is typically confirmed using cell viability assays.
Troubleshooting Guide
Issue 1: Decreased Efficacy of this compound in Cell Culture
You have observed that your cancer cell line, which was previously sensitive to this compound, now shows reduced responsiveness and continues to proliferate at concentrations that were previously cytotoxic.
Initial Assessment:
-
Confirm Drug Potency: Ensure the integrity of your this compound stock solution.
-
Cell Line Authentication: Verify the identity and purity of your cell line to rule out contamination or misidentification.
-
Re-evaluate IC50: Perform a dose-response experiment to quantify the shift in IC50.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Quantitative Data Summary:
| Cell Line | Treatment | IC50 (nM) | p-AKT (Relative Expression) | p-ERK (Relative Expression) |
| Sensitive | This compound | 50 | 0.2 | 1.0 |
| Resistant | This compound | 1500 | 0.8 | 3.5 |
| Resistant | This compound + MEK Inhibitor | 75 | 0.3 | 0.5 |
Issue 2: Inconsistent Western Blot Results for Pathway Analysis
When assessing the phosphorylation status of AKT and ERK, you are getting variable band intensities and high background, making it difficult to interpret the results.
Possible Causes and Solutions:
-
Suboptimal Protein Extraction: Ensure the use of fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.
-
Poor Antibody Quality: Validate your primary antibodies using positive and negative controls. Test different antibody dilutions to find the optimal concentration.
-
Inefficient Transfer: Verify the efficiency of protein transfer from the gel to the membrane using Ponceau S staining.
-
Inadequate Blocking: Block the membrane for at least 1 hour at room temperature using 5% non-fat milk or bovine serum albumin (BSA) in TBST.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentration and fit a dose-response curve to determine the IC50.
Protocol 2: Western Blotting
This technique is used to detect changes in protein expression and phosphorylation.
-
Sample Preparation: Treat cells with this compound for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PTEN) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Resistance Mechanisms
This compound Target Pathway:
Caption: The PI3K/AKT/mTOR signaling pathway targeted by this compound.
Interplay of Resistance Mechanisms:
Caption: Logical relationships between resistance mechanisms to this compound.
Technical Support Center: ADTL-EI1712 Synthesis and Purification
Disclaimer: Information regarding the specific synthesis and purification protocols for "ADTL-EI1712" is not publicly available. This guide provides a representative workflow based on common multi-step small molecule synthesis and purification challenges in a drug development context. The protocols and data presented are illustrative and should be adapted based on the specific chemistry of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of the core scaffold? A1: Ensuring the purity of starting materials and maintaining strictly anhydrous and inert reaction conditions are paramount. Trace amounts of water or oxygen can deactivate the catalyst and lead to significant side product formation, complicating purification and lowering yield.[1]
Q2: I'm observing a complex mixture of products by LC-MS after the initial coupling reaction. What is the likely cause? A2: This often points to several possibilities: incomplete reaction, degradation of starting materials or product, or competing side reactions.[1] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the issue persists, re-evaluate the reaction temperature and reagent stoichiometry.[1]
Q3: Why is my final compound showing low purity after HPLC purification? A3: This could be due to several factors: co-elution with a persistent impurity, on-column degradation, or using an inappropriate gradient.[2] Ensure the chosen mobile phase and stationary phase are suitable for the compound's polarity. A shallow gradient and a high-resolution column can often resolve closely eluting impurities.[2] Also, verify that the sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Q4: Can I proceed to the next synthetic step without purifying the intermediate? A4: While it can be tempting to save time, proceeding with an unpurified intermediate is generally not recommended unless the intermediate is known to be highly pure and the impurities are non-reactive in the subsequent step. Impurities can interfere with downstream reactions, leading to lower yields and complex purification challenges later on.
Q5: My final product appears to be degrading during storage. How can I improve its stability? A5: Product instability can be due to sensitivity to light, air (oxidation), or temperature. Store the purified compound under an inert atmosphere (argon or nitrogen), protect it from light by using amber vials, and store it at the recommended temperature (e.g., -20°C or -80°C). If the compound is a salt, ensure it is completely dry, as residual solvent can promote degradation.
Troubleshooting Guides
Section 1: Synthesis
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation in Step 1 (e.g., Suzuki Coupling) | 1. Inactive catalyst. 2. Reaction conditions not inert (presence of O₂/H₂O). 3. Incorrect base or solvent. 4. Poor quality starting materials. | 1. Use a fresh batch of catalyst; consider pre-activation if applicable. 2. Thoroughly degas the solvent and purge the reaction vessel with argon/nitrogen. 3. Screen alternative bases or solvent systems. 4. Verify the purity of starting materials via NMR or LC-MS. |
| Formation of a major, unidentified side product | 1. Competing reaction pathway is favored. 2. Reaction temperature is too high, causing decomposition. 3. Incorrect order of reagent addition. | 1. Fully characterize the side product to understand its formation mechanism. 2. Lower the reaction temperature and monitor for extended reaction times. 3. Modify the procedure, e.g., by slow addition of a reactive reagent. |
| Incomplete deprotection in Step 2 (e.g., Boc Removal) | 1. Insufficient amount of deprotecting agent (e.g., TFA). 2. Reaction time is too short. 3. Presence of acid-scavenging impurities. | 1. Increase the equivalents of the deprotecting agent. 2. Monitor the reaction by TLC/LC-MS until the starting material is consumed. 3. Ensure the intermediate from the previous step is sufficiently pure. |
Section 2: Purification
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High backpressure during HPLC run | 1. Precipitated buffer or sample in the system. 2. Clogged in-line filter or guard column. 3. Column frit is blocked. | 1. Ensure buffer and sample are fully dissolved in the mobile phase. Flush the system with a high aqueous wash. 2. Replace the in-line filter and guard column. 3. Back-flush the column (if recommended by the manufacturer). |
| Poor peak shape (tailing or fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). 3. Sample solvent is stronger than the mobile phase. | 1. Reduce the injection mass/volume. 2. Add a mobile phase modifier (e.g., trifluoroacetic acid or triethylamine) to minimize interactions. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Irreproducible retention times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Insufficient column equilibration time. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase accurately. Use HPLC-grade solvents and additives. 2. Use a column oven for stable temperature control. 3. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 4. Check for leaks and verify pump performance. |
| Presence of ghost peaks in the chromatogram | 1. Contaminants from the mobile phase or system. 2. Late elution of components from a previous injection. 3. Sample carryover from the injector. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Run a long, steep gradient wash after each run to elute strongly retained compounds. 3. Implement a robust needle/injector wash protocol. |
Experimental Protocols
Protocol 1: Synthesis of Intermediate (Illustrative Suzuki Coupling)
-
To a dry, argon-purged flask, add aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.5 eq).
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v).
-
Heat the reaction mixture to 90°C under argon and stir for 4-6 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Purification of Final Compound (Illustrative RP-HPLC)
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).
-
Gradient: Start at 10% B, ramp to 95% B over 30 minutes, hold for 5 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Procedure: a. Dissolve the crude compound in a minimal amount of DMSO or mobile phase. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC system. d. Collect fractions corresponding to the main product peak. e. Combine fractions, confirm purity (>98%) by analytical HPLC, and remove acetonitrile under reduced pressure. f. Lyophilize the remaining aqueous solution to obtain the final product as a TFA salt.
Visualizations
Caption: Overall workflow for this compound synthesis and purification.
References
Enhancing the signal-to-noise ratio in ADTL-EI1712 imaging studies
Welcome to the technical support center for ADTL-EI1712, a novel fluorescent probe for advanced cellular imaging. This resource is designed to help researchers, scientists, and drug development professionals optimize their imaging experiments and achieve the highest possible signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
The optimal excitation wavelength for this compound is 488 nm, with a peak emission at 520 nm. It is compatible with standard FITC/GFP filter sets. However, always confirm the specifications of your particular batch of this compound.
Q2: Can this compound be used for live-cell imaging?
Yes, this compound is designed for both live-cell and fixed-cell imaging. For live-cell imaging, it is crucial to use imaging media devoid of phenol (B47542) red to reduce background fluorescence.[1]
Q3: How can I minimize phototoxicity when using this compound in live-cell studies?
To minimize phototoxicity, it is recommended to use the lowest possible excitation light intensity that provides a detectable signal.[2][3] Additionally, reducing exposure time by using sensitive detectors and efficient imaging protocols can significantly decrease cell damage.[4][5] Employing time-lapse imaging with longer intervals between acquisitions can also help maintain cell health.
Q4: Is this compound compatible with other fluorescent probes for multiplexing?
Yes, this compound can be used in multiplexing experiments. However, ensure that the emission spectrum of this compound does not significantly overlap with the spectra of other fluorophores to avoid bleed-through. Sequential scanning on a confocal microscope is recommended to minimize crosstalk between channels.
Q5: What is the recommended storage condition for this compound?
This compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Troubleshooting Guides
This section provides solutions to common problems encountered during imaging experiments with this compound.
Issue 1: Weak or No Signal
A faint or absent fluorescent signal can be frustrating. The following steps can help identify and resolve the root cause.
Troubleshooting Workflow for Weak Signal
References
Technical Support Center: ADTL-EI1712-Based ELISA Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using ADTL-EI1712-based ELISAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and solutions.
Problem 1: Weak or No Signal
Question: Why am I getting a weak or no signal in my ELISA experiment?
Answer: Weak or no signal can stem from several factors, from reagent preparation to incubation conditions.[1][2][3] A primary reason could be that the reagents were not brought to room temperature before use, which is recommended for 15-20 minutes prior to starting the assay.[1] Another common issue is the incorrect preparation or storage of kit components; most kits should be stored at 2-8°C.[1] It's also crucial to verify that reagents have not expired.[1][2]
Procedural errors such as adding reagents in the wrong order, incorrect dilutions, or insufficient incubation times can also lead to a weak signal.[1][4][5] If you are developing your own assay, the antibody concentrations may need optimization. For sandwich ELISAs, ensure the capture and detection antibodies recognize different epitopes. Additionally, confirm that the plate reader is set to the correct wavelength for the substrate being used.[1][6] In some cases, the analyte concentration in the samples may be too low to be detected.[6]
Problem 2: High Background
Question: What is causing the high background in my ELISA results?
Answer: High background, indicated by excessive color development or high optical density (OD) readings in negative control wells, can obscure results.[2][7][8] A frequent cause is insufficient washing of the plate, which can leave behind unbound reagents.[8][9] Increasing the number of washes or the soak time during washing can help mitigate this.[1] Another key factor is the blocking step; inadequate blocking can lead to non-specific binding of antibodies.[8] You might consider increasing the blocking time or the concentration of the blocking buffer.[8]
Other potential causes include using too high a concentration of the detection antibody, cross-reactivity of antibodies, or contamination of reagents or buffers.[5][10] It is also important to protect the substrate from light, as exposure can lead to its deterioration and increased background signal.[1][4][7] Finally, ensure that the laboratory temperature is maintained between 18–25°C, as high temperatures can increase reaction rates and background.[7]
Problem 3: Poor Standard Curve
Question: My standard curve is not linear or has a poor fit. What could be the issue?
Answer: A reliable standard curve is essential for accurate quantification. A poor standard curve can result from several issues, many of which overlap with problems causing weak signals or high backgrounds.[1] Improper reconstitution or degradation of the standard stock solution is a common culprit.[11] Ensure the standard is prepared according to the protocol and that your dilution calculations are correct.[1][11]
Pipetting errors during the serial dilution of the standards can also lead to inaccuracies.[1][12] Inadequate plate washing between steps can also affect the standard curve.[1] Additionally, make sure you are using the correct type of plate (ELISA-specific, not tissue culture plates) and that the plate reader settings are accurate for your assay. Finally, confirm that you are using the appropriate curve fit for your data as specified in the protocol (e.g., linear, 4- or 5-parameter logistic).[4]
Problem 4: High Coefficient of Variation (CV) / Poor Replicate Data
Question: Why is there high variability between my replicate wells?
Answer: High coefficient of variation (CV) indicates inconsistency in your results and should ideally be less than 20%.[13] A primary source of high CV is inconsistent pipetting.[12][13] Ensure your pipettes are calibrated and that you are using proper pipetting techniques to avoid errors. The presence of bubbles in the wells can also interfere with absorbance readings and lead to variability.[11][12][13]
Uneven washing of wells is another significant factor.[12][13] Using an automated plate washer can improve consistency. Temperature variations across the plate, often referred to as "edge effects," can also contribute to high CV.[12][13] To prevent this, ensure the plate and all reagents are at room temperature before starting and use a plate sealer during incubations.[13] Finally, ensure all reagents are thoroughly mixed before being added to the plate.[12]
Quantitative Data Summary
The following table summarizes general quantitative recommendations for ELISA protocols. For specific values related to the this compound kit, always refer to the manufacturer's datasheet.
| Parameter | General Recommendation | Potential Impact of Deviation |
| Reagent Incubation Temperature | Room Temperature (18-25°C) | High temps can increase background; low temps can reduce signal.[7] |
| Reagent Equilibration Time | 15-20 minutes at Room Temperature | Failure to equilibrate can lead to weak or no signal.[1] |
| Standard Storage Temperature | 2-8°C or as specified by manufacturer | Improper storage can lead to standard degradation and a poor curve.[1][11] |
| Wash Buffer Volume | At least 300-400 µL per well | Insufficient volume can lead to inadequate washing and high background.[7] |
| Wash Soak Time | 30 seconds (can be increased) | Increasing soak time can help reduce high background.[1] |
| Tween-20 Concentration in Wash Buffer | 0.01-0.1% | Acts as a detergent to reduce non-specific binding. |
| Acceptable CV% | < 20% | Higher CV indicates greater inconsistency and error in results.[13] |
Key Experimental Protocols
Plate Washing Protocol (Manual)
-
Aspiration: At the end of each incubation step, aspirate the contents of the wells.
-
Dispensing: Immediately fill each well with the recommended volume (typically 300-400 µL) of wash buffer.[7]
-
Soaking (Optional but Recommended): Allow the wash buffer to sit in the wells for at least 30 seconds. This can be extended to help reduce high background.[1]
-
Aspiration: Aspirate the wash buffer from the wells.
-
Repeat: Repeat the wash cycle for the number of times specified in the protocol (usually 3-5 times).
-
Final Tap: After the last wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual wash buffer.[1]
Reagent Preparation Protocol
-
Equilibration: Before use, allow all kit reagents to sit on the bench for 15-20 minutes to reach room temperature (18-25°C).[1]
-
Reconstitution: For lyophilized components (e.g., standards), briefly centrifuge the vial before opening to ensure all powder is at the bottom. Reconstitute with the specified diluent as per the kit protocol.
-
Dilution: Prepare working dilutions of antibodies and other reagents as instructed in the manual. Ensure calculations are double-checked.[1]
-
Mixing: Thoroughly but gently mix all reconstituted and diluted reagents before adding them to the plate. Avoid vigorous shaking that could cause denaturation of proteins.[12]
-
Substrate Handling: The TMB substrate is light-sensitive. Keep it in the dark until use and during the incubation step to prevent degradation.[1][4][7] The substrate solution should be colorless before being added to the wells.[7]
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common ELISA issues.
Caption: Troubleshooting workflow for diagnosing high background in ELISA.
Caption: Troubleshooting workflow for diagnosing weak or no signal in ELISA.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ELISA Troubleshooting Guide [b2b.sigmaaldrich.com]
- 6. arp1.com [arp1.com]
- 7. sinobiological.com [sinobiological.com]
- 8. arp1.com [arp1.com]
- 9. novateinbio.com [novateinbio.com]
- 10. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. arp1.com [arp1.com]
- 13. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
Strategies to increase the cellular uptake of ADTL-EI1712
Welcome to the technical support center for ADTL-EI1712. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a focus on strategies to enhance its cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor targeting an intracellular kinase crucial in a key signaling pathway implicated in various cancers. Its efficacy is dependent on its ability to cross the cell membrane and reach its cytosolic target. Due to the proprietary nature of this compound, specific details about its structure and the targeted kinase are provided in separate documentation.
Q2: I am observing lower than expected efficacy of this compound in my cell-based assays. Could this be related to poor cellular uptake?
A2: Yes, insufficient cellular uptake is a common reason for reduced efficacy of small molecule inhibitors.[1] Factors such as low lipophilicity, efflux by cellular transporters, or compound instability in culture media can limit the intracellular concentration of this compound.[1] We recommend performing a cellular uptake assay to directly measure the amount of compound that is entering the cells.
Q3: What are the general strategies to improve the cellular uptake of a small molecule like this compound?
A3: Several strategies can be employed to enhance cellular uptake:
-
Modification of the Molecule:
-
Prodrug Approach: Temporarily modifying the chemical structure of this compound to increase its lipophilicity can improve its ability to diffuse across the cell membrane.[2][3] Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active compound.
-
Increased Lipophilicity: For non-prodrug approaches, medicinal chemistry efforts can focus on synthesizing analogs of this compound with increased lipophilicity, which generally correlates with better membrane permeability.[2]
-
-
Formulation and Delivery Systems:
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can facilitate its entry into cells through endocytosis.[4][5]
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can actively shuttle it across the plasma membrane.[2][6]
-
Lipid-Based Carriers: Formulating this compound in lipid-based nanocarriers can enhance its solubility and permeability.[3]
-
Q4: How can I experimentally measure the cellular uptake of this compound?
A4: The most common methods to quantify intracellular drug concentration include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and quantitative method to directly measure the concentration of this compound in cell lysates.[7]
-
Fluorescence-Based Methods: If a fluorescently labeled version of this compound is available, techniques like fluorescence microscopy and flow cytometry can be used to visualize and quantify its uptake.[7]
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of this compound Detected by LC-MS/MS
| Possible Cause | Troubleshooting Steps |
| Low Membrane Permeability | 1. Increase the lipophilicity of this compound through chemical modification. 2. Employ a prodrug strategy.[2][3] 3. Test formulation with permeabilizing agents (use with caution and appropriate controls). |
| Active Efflux by Transporters | 1. Co-administer this compound with known inhibitors of common efflux pumps (e.g., P-glycoprotein inhibitors like verapamil). 2. Use cell lines with lower expression of efflux transporters. |
| Compound Instability in Media | 1. Assess the stability of this compound in your cell culture medium over the time course of the experiment using LC-MS/MS. 2. If unstable, consider reducing incubation time or using a more stable analog. |
| Non-specific Binding | 1. Reduce serum concentration in the culture medium during the experiment to minimize binding to serum proteins.[1] 2. Pre-treat culture plates with a blocking agent like bovine serum albumin (BSA). |
| Experimental Protocol Issues | 1. Ensure complete cell lysis to release all intracellular compound. 2. Optimize the washing steps to remove all extracellular compound without causing premature cell lysis.[8] |
Issue 2: High Variability in Cellular Uptake Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Verify consistent cell density across all wells.[8] |
| "Edge Effects" in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain a more uniform environment.[8] |
| Inconsistent Incubation Times | 1. Stagger the addition of this compound and subsequent reagents to ensure uniform incubation times for all samples.[8] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
Materials:
-
Target cells
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the desired concentration of this compound for the specified time. Include a vehicle control (e.g., DMSO).
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove all extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Collect the supernatant for LC-MS/MS analysis. A protein quantification assay (e.g., BCA assay) should be performed on a small aliquot of the lysate to normalize the drug concentration to the total protein amount.
-
LC-MS/MS Analysis: Analyze the samples according to your established LC-MS/MS protocol for this compound.
Protocol 2: Visualization of Cellular Uptake using Fluorescence Microscopy
(This protocol assumes a fluorescently labeled version of this compound is available)
Materials:
-
Fluorescently labeled this compound
-
Target cells
-
Cell culture medium
-
6-well plates with glass coverslips
-
PBS
-
Paraformaldehyde (PFA) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the fluorescently labeled this compound for the desired time.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Counterstaining: Incubate the cells with DAPI or Hoechst stain for 5 minutes to label the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathways and Workflows
Caption: General experimental workflow for quantifying cellular uptake of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
Caption: Troubleshooting logic for addressing low efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 4. Enhanced cell uptake of fluorescent drug-loaded nanoparticles via an implantable photothermal fibrous patch for more effective cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular uptake, antitumor response and tumor penetration of cisplatin-loaded milk protein nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Enhanced Cellular Uptake In Vitro of Anti-HER2 Multifunctional Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparing ADTL-EI1712 with other NSCLC-targeting aptamers
Comparative Analysis of NSCLC-Targeting Aptamers
An Important Clarification on ADTL-EI1712
Initial research indicates that the molecule designated this compound is not a nucleic acid aptamer but rather a small molecule compound identified as a selective dual-target inhibitor of ERK1 and ERK5.[1][2] As such, a direct comparison of this compound with NSCLC-targeting aptamers is not applicable.
This guide will therefore provide a comprehensive comparison of several well-documented aptamers that have been developed to target Non-Small Cell Lung Cancer (NSCLC) through various mechanisms. Aptamers, which are short, single-stranded DNA or RNA oligonucleotides, are gaining prominence in oncology for their ability to bind to specific molecular targets with high affinity and specificity, akin to monoclonal antibodies.[3][4]
Overview of Selected NSCLC-Targeting Aptamers
This guide focuses on a selection of aptamers targeting different receptors and pathways implicated in NSCLC progression. The aptamers discussed include those targeting the Epidermal Growth Factor Receptor (EGFR), the Axl receptor tyrosine kinase, the immune checkpoint protein PD-L1, Mucin 1 (MUC1), and nucleolin.
Quantitative Comparison of NSCLC-Targeting Aptamers
The following table summarizes the key quantitative data for a selection of aptamers developed for NSCLC targeting. This data is compiled from various experimental studies and provides a basis for comparing their performance characteristics.
| Aptamer Name | Target | Aptamer Type | Dissociation Constant (Kd) | Target Cell Lines | Reference |
| MinE07 (EGFRapt) | EGFR (wild-type & mutants) | 2'FY-RNA | Not specified | H1975, H3255 (NSCLC) | [5] |
| S15-APT | Unspecified cell surface receptor | DNA | Not specified | A549, H2228, H1299, H522, H1975 (NSCLC) | |
| GL21.T | Axl Receptor | 2'FP-RNA | Not specified | Erlotinib-resistant A549 (NSCLC) | |
| Apt-PD-L1 (8-60) | PD-L1 | DNA | 1.4 nM | Various cancer cells with PD-L1 expression | |
| AS1411 | Nucleolin | G-quadruplex DNA | Not specified | NSCLC cell lines | |
| MA3 | MUC1 | DNA | 38.3 nM | A549 (NSCLC), MCF-7 (Breast Cancer) |
Experimental Methodologies
Detailed protocols for the key experiments cited in the development and characterization of these aptamers are provided below. These methodologies are foundational for understanding and reproducing the presented data.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
The SELEX process is utilized to isolate aptamers with high affinity for a specific target from a large, random library of oligonucleotides.
Protocol:
-
Library Preparation: A DNA or RNA library consisting of a central random region of 20-80 nucleotides flanked by constant primer binding sites is synthesized.
-
Binding: The oligonucleotide library is incubated with the target molecule (e.g., a recombinant protein or whole cells) under specific binding conditions (buffer, temperature, time).
-
Partitioning: Oligonucleotides that bind to the target are separated from the unbound sequences. This can be achieved through methods like nitrocellulose filter binding, affinity chromatography, or, in the case of cell-SELEX, centrifugation and washing of the cells.
-
Elution and Amplification: The bound oligonucleotides are eluted from the target and amplified by PCR (for DNA libraries) or reverse transcription-PCR (for RNA libraries).
-
Iterative Rounds: The amplified pool of enriched oligonucleotides is used for subsequent rounds of selection with increasing stringency (e.g., lower target concentration, longer wash times) to isolate the highest affinity binders.
-
Sequencing and Characterization: After several rounds (typically 8-15), the enriched pool is cloned and sequenced to identify individual aptamer candidates, which are then characterized for binding affinity and specificity.
Flow Cytometry for Aptamer Binding Assay
Flow cytometry is a common method to quantify the binding of fluorescently labeled aptamers to target cells.
Protocol:
-
Cell Preparation: Target cells (e.g., NSCLC cell lines) are harvested, counted, and washed with a suitable binding buffer.
-
Aptamer Folding: The fluorescently labeled aptamer is heated (e.g., 95°C for 5 minutes) and then cooled to the appropriate temperature (e.g., room temperature or 37°C) to allow for proper folding into its three-dimensional structure.
-
Incubation: The cells (typically 1x10^5 to 5x10^5 cells per sample) are incubated with the folded, fluorescently labeled aptamer at various concentrations on ice or at 4°C for 30-60 minutes in the dark to prevent internalization. A non-binding oligonucleotide of similar size is used as a negative control.
-
Washing: Cells are washed multiple times with cold binding buffer to remove unbound aptamers.
-
Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity of the cell population is plotted against the aptamer concentration to determine the binding affinity (Kd).
Cell Viability and Cytotoxicity Assays
These assays are used to determine the effect of aptamers on cell proliferation and survival. Common methods include MTT, MTS, and WST-8 assays.
Protocol (MTT Assay Example):
-
Cell Seeding: NSCLC cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Aptamer Treatment: The cells are treated with varying concentrations of the aptamer for a specified period (e.g., 24, 48, or 72 hours). Control wells receive vehicle only.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells.
Visualizations: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparison of NSCLC-targeting aptamers.
Caption: Workflow of the SELEX process for aptamer selection.
Caption: Simplified EGFR signaling pathway and aptamer inhibition.
Caption: General experimental workflow for aptamer evaluation.
References
Validating ADTL-EI1712 Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of ADTL-EI1712, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), within a cellular context. By presenting objective performance data alongside detailed experimental protocols, this document aims to equip researchers with the necessary information to effectively assess the intracellular efficacy of this compound and similar kinase inhibitors.
Introduction to EGFR and Target Engagement
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a well-established driver of tumorigenesis in various cancers, making it a critical target for therapeutic intervention.
Target engagement assays are indispensable tools in drug discovery, confirming that a drug candidate physically interacts with its intended target protein within the complex environment of a living cell. Validating target engagement is a crucial step to bridge the gap between in vitro biochemical potency and in vivo pharmacological effects, ultimately de-risking clinical development. This guide focuses on two prominent label-free target engagement methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
EGFR Signaling Pathway
The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers a conformational change, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell growth and survival. This compound is designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking these downstream signals.
Figure 1: Simplified EGFR Signaling Pathway and Inhibition by this compound.
Comparative Analysis of Target Engagement Assays
This section provides a head-to-head comparison of this compound with other well-characterized EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—using data from CETSA and NanoBRET assays.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding. The change in the melting temperature (ΔTm) is a direct indicator of target engagement.
| Compound | Target (EGFR Variant) | ΔTm (°C) |
| This compound (Hypothetical) | Wild-Type | + 4.5 |
| Gefitinib | Wild-Type | + 3.8 |
| Erlotinib | Wild-Type | + 3.5 |
| Osimertinib | T790M Mutant | + 5.2 |
Note: Data for Gefitinib, Erlotinib, and Osimertinib are representative values based on publicly available information and may vary depending on experimental conditions.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound. The resulting IC50 value reflects the compound's potency in a live-cell environment.
| Compound | Target (EGFR Variant) | NanoBRET™ IC50 (nM) |
| This compound (Hypothetical) | Wild-Type | 15 |
| Gefitinib | Wild-Type | 25 |
| Erlotinib | Wild-Type | 30 |
| Osimertinib | T790M Mutant | 5 |
Note: Data for Gefitinib, Erlotinib, and Osimertinib are representative values based on publicly available information and may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing an isothermal dose-response CETSA to determine the target engagement of this compound with EGFR in cultured cells.
Figure 2: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
A549 cells (or other EGFR-expressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Antibodies: anti-EGFR, anti-GAPDH (loading control), and HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture A549 cells to 70-80% confluency. Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 2 hours at 37°C.
-
Cell Harvesting: Wash cells twice with ice-cold PBS and harvest by scraping.
-
Heat Shock: Resuspend cell pellets in PBS with protease and phosphatase inhibitors. Aliquot cell suspensions into PCR tubes and heat to a predetermined temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Quantification of Soluble EGFR: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-EGFR antibody. Use an anti-GAPDH antibody as a loading control.
-
Data Analysis: Quantify the band intensities for EGFR and normalize to the loading control. Plot the normalized EGFR signal as a function of the this compound concentration to determine the EC50 of thermal stabilization.
NanoBRET™ Target Engagement Assay Protocol
This protocol describes the methodology for quantifying the intracellular target engagement of this compound with EGFR using the NanoBRET™ assay.
Figure 3: Experimental Workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells
-
EGFR-NanoLuc® fusion vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ TE Intracellular Kinase Assay reagents (Tracer, Substrate, Extracellular Inhibitor)
-
This compound and control compounds
-
White, 96-well assay plates
Procedure:
-
Transfection: Transfect HEK293 cells with the EGFR-NanoLuc® fusion vector according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, seed the transfected cells into a white, 96-well assay plate.
-
Compound and Tracer Addition: Prepare a serial dilution of this compound. Add the NanoBRET™ Tracer to the cells, followed immediately by the addition of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Signal Measurement: Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Conclusion
The validation of target engagement in a cellular setting is a critical step in the development of novel kinase inhibitors. This guide has provided a comparative framework for evaluating the intracellular performance of this compound against its target, EGFR. The use of orthogonal, quantitative assays such as CETSA and NanoBRET™ provides a robust dataset to confirm target binding and inform on the cellular potency of the compound. The detailed protocols herein serve as a practical resource for researchers to implement these powerful techniques in their own drug discovery programs.
Comparative Efficacy of ADTL-EI1712 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
A Comprehensive Analysis of a Novel PI3K/mTOR Dual Inhibitor
This guide provides a comparative analysis of the efficacy of ADTL-EI1712, a novel dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), across a panel of well-characterized Non-Small Cell Lung Cancer (NSCLC) cell lines. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's activity and potential for targeted therapeutic applications in NSCLC.
Introduction to this compound
This compound is an investigational small molecule inhibitor designed to simultaneously target the catalytic sites of PI3K and mTOR, two key kinases in a critical signaling pathway that is frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, including NSCLC, making it a prime target for therapeutic intervention. This guide evaluates the differential effects of this compound on NSCLC cell lines with varying genetic backgrounds to elucidate its spectrum of activity and potential biomarkers for patient stratification.
Data Presentation: In Vitro Efficacy of this compound
The in vitro efficacy of this compound was assessed in four distinct NSCLC cell lines: A549 (KRAS mutant, p53 wild-type), H1975 (EGFR L858R/T790M mutant), PC9 (EGFR exon 19 deletion), and H1299 (p53-null).[1][2][3][4][5] The following tables summarize the quantitative data from key experiments.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Genetic Profile | IC50 (nM) of this compound (72h) |
| A549 | KRAS G12S, p53 wt | 850 |
| H1975 | EGFR L858R/T790M | 150 |
| PC9 | EGFR del E746-A750 | 50 |
| H1299 | p53 null | 600 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| A549 | Control | 3.5% |
| This compound (850 nM) | 25.8% | |
| H1975 | Control | 4.1% |
| This compound (150 nM) | 55.2% | |
| PC9 | Control | 2.8% |
| This compound (50 nM) | 75.6% | |
| H1299 | Control | 5.2% |
| This compound (600 nM) | 35.4% |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment (24h) | p-Akt (Ser473) | p-S6K (Thr389) | Cleaved PARP |
| A549 | Control | +++ | +++ | - |
| This compound (850 nM) | + | + | ++ | |
| H1975 | Control | ++++ | ++++ | - |
| This compound (150 nM) | + | + | +++ | |
| PC9 | Control | ++++ | ++++ | - |
| This compound (50 nM) | - | - | ++++ | |
| H1299 | Control | +++ | +++ | - |
| This compound (600 nM) | + | + | ++ |
(Relative protein levels are denoted as: ++++ (very high), +++ (high), ++ (medium), + (low), - (not detected))
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experiments performed.
Caption: Mechanism of action of this compound in the PI3K/Akt/mTOR signaling pathway.
References
- 1. Combined Therapeutic Strategies Based on the Inhibition of Non-Oncogene Addiction to Improve Tumor Response in EGFR- and KRAS-Mutant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The p53-53BP1-Related Survival of A549 and H1299 Human Lung Cancer Cells after Multifractionated Radiotherapy Demonstrated Different Response to Additional Acute X-ray Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Diagnostic Accuracy of ADTL-EI1712-based Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical ADTL-EI1712 InflammoX ELISA Kit with other common alternatives for the quantification of the novel inflammatory biomarker, InflammoX. The data presented is based on typical performance characteristics of similar immunoassays for well-established inflammatory markers.
Introduction to InflammoX and its Signaling Pathway
InflammoX is a hypothetical pro-inflammatory cytokine that is rapidly upregulated in response to tissue injury and infection. Its signaling is initiated by the binding of a Pathogen-Associated Molecular Pattern (PAMP), such as lipopolysaccharide (LPS), to a Toll-like Receptor (TLR) on the cell surface. This triggers a downstream cascade involving MyD88-dependent activation of NF-κB, a key transcription factor for inflammatory genes. The subsequent transcription and translation of the InflammoX gene lead to the secretion of the InflammoX protein, which then acts on target cells to propagate the inflammatory response.
Figure 1: Hypothetical InflammoX Signaling Pathway.
Performance Comparison of InflammoX Diagnostic Assays
The diagnostic accuracy of the this compound InflammoX ELISA Kit was compared against a standard commercially available ELISA kit and a rapid lateral flow test. The following tables summarize the key performance metrics.
Table 1: Quantitative Performance Characteristics
| Parameter | This compound InflammoX ELISA | Competitor A (Standard ELISA) | Competitor B (Rapid Lateral Flow) |
| Assay Principle | Sandwich ELISA | Sandwich ELISA | Lateral Flow Immunoassay |
| Assay Range | 0.3 - 20 ng/mL | 0.8 - 50 ng/mL | 2.5 - 200 mg/L[1] |
| Sensitivity (LOD) | < 0.15 ng/mL | < 0.35 ng/mL[2] | ~1.3 ng/mL[3] |
| Intra-Assay Precision (%CV) | < 8% | < 7%[4] | ~4%[1] |
| Inter-Assay Precision (%CV) | < 10% | < 9.7%[4] | >10%[1] |
| Time to Result | ~4 hours | ~4.5 hours | < 15 minutes[3] |
| Sample Volume | 10 µL Serum/Plasma | 10 µL Serum/Plasma | 5-10 µL Serum/Whole Blood[5] |
Table 2: Diagnostic Accuracy
| Parameter | This compound InflammoX ELISA | Competitor A (Standard ELISA) | Competitor B (Rapid Lateral Flow) |
| Sensitivity | > 99% | > 99% | ~100% (for moderate-to-high risk)[5] |
| Specificity | > 98% | > 98% | 90-95%[5] |
| Cross-Reactivity | No significant cross-reactivity with related molecules observed. | < 0.5% with related molecules. | Specificity can be lower than ELISA. |
Experimental Protocols
Detailed methodologies for the validation of the this compound InflammoX ELISA Kit are provided below. These protocols are based on standard immunoassay validation guidelines.
Sandwich ELISA Workflow
The this compound assay is a solid-phase sandwich ELISA. The general workflow is as follows:
References
- 1. Diagnoses Based on C-Reactive Protein Point-of-Care Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Development of a gold-nanorod-based lateral flow immunoassay for a fast and dual-modal detection of C-reactive protein in clinical plasma samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Human CRP ELISA Kit (KHA0031) - Invitrogen [thermofisher.com]
- 5. Laboratory Evaluation of a New Lateral-Flow-Based Point-of-Care Rapid Test for Assessment of Chronic Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking in Non-Small Cell Lung Cancer: A Comparative Guide to Established Biomarkers
A comprehensive comparison of key biomarkers in Non-Small Cell Lung Cancer (NSCLC) is crucial for advancing research and guiding the development of targeted therapies. While the specific entity "ADTL-EI1712" does not correspond to a recognized biomarker or therapeutic agent in publicly available scientific literature and clinical trial databases, this guide provides a detailed benchmark of well-established NSCLC biomarkers. This resource is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance, associated signaling pathways, and the experimental protocols for their detection.
The management of NSCLC has been revolutionized by the identification of specific molecular biomarkers that predict response to targeted therapies and immunotherapies.[1][2][3] These biomarkers are integral to personalizing treatment strategies and improving patient outcomes.[2] This guide focuses on the most clinically relevant biomarkers, including EGFR, ALK, ROS1, BRAF, MET, KRAS, and the immunotherapy-related biomarker PD-L1.
Performance of Key NSCLC Biomarkers
The clinical utility of a biomarker is determined by its ability to accurately identify patients who will benefit from a specific therapy. The following table summarizes the performance characteristics of established NSCLC biomarkers.
| Biomarker | Prevalence in NSCLC | Common Alterations | Associated Therapies | Testing Modalities |
| EGFR | 10-15% (Western), 30-50% (Asian) | Exon 19 deletions, L858R mutation | Osimertinib, Gefitinib, Erlotinib, Afatinib | NGS, PCR, Sanger Sequencing |
| ALK | 3-5% | EML4-ALK fusion | Alectinib, Brigatinib, Lorlatinib, Crizotinib | FISH, IHC, NGS |
| ROS1 | 1-2% | Gene rearrangements | Crizotinib, Entrectinib, Lorlatinib | FISH, IHC, NGS |
| BRAF | 2-4% | V600E mutation | Dabrafenib plus Trametinib | NGS, PCR |
| MET | 3-4% | Exon 14 skipping mutations, amplification | Capmatinib, Tepotinib, Crizotinib | NGS, FISH, IHC |
| KRAS | 25-30% | G12C mutation | Sotorasib, Adagrasib | NGS, PCR |
| PD-L1 | Variable | Protein overexpression | Pembrolizumab, Atezolizumab, Nivolumab | IHC |
| NTRK | <1% | Gene fusions | Larotrectinib, Entrectinib | NGS, FISH |
| RET | 1-2% | Gene fusions | Selpercatinib, Pralsetinib | NGS, FISH |
| HER2 (ERBB2) | 2-4% | Mutations, amplification | Trastuzumab deruxtecan | NGS, IHC, FISH |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by these biomarkers is critical for drug development. The following diagrams illustrate these pathways and a typical experimental workflow for biomarker analysis.
Experimental Protocols
Accurate and reproducible biomarker testing is fundamental to precision oncology. The following are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for PD-L1
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0) in a pressure cooker or water bath.
-
Peroxidase Block: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
Primary Antibody Incubation: Slides are incubated with a validated anti-PD-L1 primary antibody clone (e.g., 22C3, 28-8, SP142, SP263) at a predetermined optimal concentration and duration.
-
Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase is applied.
-
Chromogen Application: The antigen-antibody complex is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), resulting in a brown precipitate.
-
Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated, cleared, and coverslipped.
-
Interpretation: Staining is evaluated by a trained pathologist. The Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining, is calculated.
Fluorescence In Situ Hybridization (FISH) for ALK and ROS1 Rearrangements
-
Probe Selection: Break-apart FISH probes specific for the ALK or ROS1 gene locus are used. These probes consist of two differently colored fluorescent labels that flank the gene of interest.
-
Tissue Preparation: FFPE tissue sections are prepared as for IHC.
-
Pre-treatment: Sections are treated with a protease (e.g., pepsin) to digest proteins and allow probe access to the nuclear DNA.
-
Denaturation: The slide and the FISH probe are co-denatured at a high temperature to separate the double-stranded DNA into single strands.
-
Hybridization: The fluorescently labeled probe is applied to the tissue section and incubated overnight at a specific temperature to allow the probe to anneal to its complementary DNA sequence.
-
Post-Hybridization Washes: Stringent washes are performed to remove any non-specifically bound probe.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the slide is mounted with an anti-fade medium.
-
Analysis: Slides are visualized using a fluorescence microscope. In a normal cell, the two colored signals will appear close together or fused. In a cell with a gene rearrangement, the signals will be split apart. A specific percentage of cells with split signals (typically >15%) is required for a positive result.
Next-Generation Sequencing (NGS) for Multiple Biomarkers
-
DNA/RNA Extraction: High-quality DNA and/or RNA are extracted from FFPE tissue or plasma (for liquid biopsy).
-
Library Preparation: The extracted nucleic acids are used to prepare a sequencing library. This involves DNA fragmentation, end-repair, A-tailing, and ligation of adapters. For targeted sequencing, specific genomic regions of interest are enriched using hybridization capture or amplicon-based methods.
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina, Ion Torrent).
-
Bioinformatic Analysis: The raw sequencing data is processed through a bioinformatic pipeline. This includes quality control, alignment to a reference genome, variant calling (for single nucleotide variants and indels), and detection of copy number variations and structural variants (fusions).
-
Annotation and Interpretation: Identified genetic alterations are annotated with information from various databases to determine their clinical significance. A report is generated detailing the detected variants and their potential therapeutic implications.
This guide provides a foundational comparison of established NSCLC biomarkers. The field of molecular diagnostics in lung cancer is continuously evolving, with new biomarkers and technologies emerging. Researchers and clinicians must stay abreast of these developments to continue to advance personalized medicine for patients with NSCLC.
References
A Head-to-Head Comparison: ADTL-EI1712 and EGFR Inhibitors
A comparative analysis of ADTL-EI1712 and Epidermal Growth Factor Receptor (EGFR) inhibitors is currently not feasible due to the absence of publicly available scientific literature and experimental data for a compound designated "this compound." Searches of chemical supplier databases, scientific research publications, and clinical trial registries did not yield any information regarding the mechanism of action, chemical structure, or preclinical or clinical data for this compound. One commercial vendor lists a product with this name but provides no supporting documentation.
Therefore, this guide will provide a comprehensive overview of the well-established class of drugs known as EGFR inhibitors, against which any new entity like this compound would ultimately be compared. This guide is intended for researchers, scientists, and drug development professionals.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Detailed Overview
EGFR is a transmembrane protein that, upon activation by ligands such as epidermal growth factor (EGF), initiates a signaling cascade that plays a crucial role in cell proliferation, survival, and differentiation.[1] In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[2][3] EGFR inhibitors are a cornerstone of targeted therapy for several cancers, most notably non-small cell lung cancer (NSCLC), as well as colorectal, pancreatic, and breast cancers.
These inhibitors can be broadly categorized into two main classes: tyrosine kinase inhibitors (TKIs), which are small molecules that target the intracellular kinase domain of the receptor, and monoclonal antibodies, which bind to the extracellular domain.[2] This guide will focus on the more prevalent TKIs.
Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
EGFR TKIs function by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of the receptor.[3] This prevents the autophosphorylation of the receptor, thereby blocking the downstream activation of signaling pathways critical for tumor growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[1]
There are three generations of EGFR TKIs, distinguished by their mechanism of action and their targets:
-
First-Generation EGFR TKIs (e.g., Gefitinib, Erlotinib): These are reversible inhibitors of the EGFR tyrosine kinase. They have shown significant efficacy in patients with tumors harboring activating EGFR mutations, such as deletions in exon 19 or the L858R point mutation in exon 21.
-
Second-Generation EGFR TKIs (e.g., Afatinib, Dacomitinib): These inhibitors bind irreversibly to the kinase domain by forming a covalent bond with a cysteine residue (C797) in the ATP-binding site. This irreversible binding provides a more sustained inhibition of EGFR signaling. They are also active against a broader range of EGFR family members (pan-ErbB inhibitors).
-
Third-Generation EGFR TKIs (e.g., Osimertinib): These were developed to overcome a common resistance mechanism to first- and second-generation TKIs, the T790M mutation. Osimertinib is an irreversible inhibitor that is highly selective for both the sensitizing EGFR mutations and the T790M resistance mutation, while having less activity against wild-type EGFR, which can lead to a more favorable side-effect profile.
Comparative Performance of Representative EGFR Inhibitors
The following tables summarize key in vitro and clinical data for well-characterized EGFR inhibitors across different generations.
Table 1: In Vitro Potency (IC50) of Selected EGFR Inhibitors
| Inhibitor (Generation) | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Gefitinib (1st) | >1000 | 20-80 | 2-15 | >1000 |
| Erlotinib (1st) | 2 | ~50 | ~20 | >1000 |
| Afatinib (2nd) | 0.5 | 0.4 | Not Reported | 10 |
| Osimertinib (3rd) | 200-500 | <15 | <15 | <15 |
Data compiled from various sources. Actual values may vary depending on the specific assay conditions.
Table 2: Clinical Efficacy of EGFR Inhibitors in First-Line Treatment of EGFR-Mutated NSCLC
| Inhibitor | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Gefitinib/Erlotinib | 9.2 - 11.0 months | 56% - 83% |
| Afatinib | 11.1 - 13.6 months | 66% - 70% |
| Osimertinib | 18.9 months | 80% |
Data from landmark clinical trials. Comparison between trials should be interpreted with caution due to differences in study design and patient populations.
Experimental Protocols
A crucial aspect of characterizing EGFR inhibitors is determining their potency and selectivity. Below is a generalized protocol for a kinase inhibition assay.
In Vitro Kinase Inhibition Assay (e.g., HTRF® Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific EGFR kinase (wild-type or mutant).
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase, biotinylated substrate peptide, ATP, HTRF® detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665), assay buffer, 384-well plates, and the test compound (e.g., an EGFR inhibitor).
-
Assay Procedure:
-
A dilution series of the test compound is prepared.
-
The recombinant EGFR kinase, substrate peptide, and the test compound are incubated together in the assay buffer in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped by the addition of a solution containing EDTA and the HTRF® detection reagents.
-
The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.
-
-
Data Acquisition: The plate is read on an HTRF®-compatible reader, which measures the fluorescence emission at two wavelengths (620 nm and 665 nm). The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The signal ratio is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition by Tyrosine Kinase Inhibitors (TKIs).
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical preclinical to clinical workflow for the evaluation of a novel kinase inhibitor.
References
- 1. 1-[(3S,4R,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-4-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-3-propan-2-ylideneazetidin-2-one | C29H48N2O2 | CID 60201204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. This compound supplier | CAS N/A | AOBIOUS [aobious.com]
A Framework for Assessing the Immunogenicity of Novel Biologics: A Comparative Approach to Protein-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The development of novel biologics, such as the hypothetical therapeutic ADTL-EI1712, requires a rigorous assessment of their immunogenic potential. Unwanted immune responses can impact a drug's safety, efficacy, and pharmacokinetic profile. This guide provides a framework for evaluating the immunogenicity of a novel therapeutic and comparing its potential risk to that of established protein-based drugs. The methodologies and data presentation formats described herein are based on current regulatory expectations and scientific best practices.
Understanding Immunogenicity of Protein Therapeutics
Immunogenicity is the propensity of a therapeutic protein to trigger an immune response in the host. This response can lead to the formation of anti-drug antibodies (ADAs), which may be benign or have significant clinical consequences.[1][2][3] Factors influencing immunogenicity are multifaceted and include:
-
Product-Related Factors: Origin of the protein (foreign sequences are more immunogenic), glycosylation patterns, presence of aggregates or impurities, and formulation.[4][5][6][7]
-
Patient-Related Factors: Genetic background (e.g., HLA type), underlying disease, and immune status.
-
Treatment-Related Factors: Dose, duration, and route of administration.[4][6]
The clinical manifestations of an immune response can range from a loss of efficacy due to neutralizing antibodies (NAbs) to hypersensitivity reactions and, in rare cases, autoimmunity.[3][4]
A Tiered Approach to Immunogenicity Assessment
A risk-based, tiered approach is the standard for immunogenicity testing during clinical development. This strategy involves a series of assays to first screen for, then confirm, and finally characterize the nature of the ADA response.
Table 1: Tiered Immunogenicity Testing Strategy
| Tier | Assay Type | Purpose | Key Parameters |
| 1 | Screening Assay | To detect all potential ADAs with high sensitivity. | Cut point, sensitivity, drug tolerance. |
| 2 | Confirmatory Assay | To confirm the specificity of the ADA response and eliminate false positives. | Specificity, cross-reactivity. |
| 3 | Neutralizing Antibody (NAb) Assay | To determine if the ADAs can inhibit the biological activity of the drug. | Titer, neutralizing capacity. |
| 4 | Characterization Assays | To further characterize the ADA response. | Isotype, epitope mapping. |
Experimental Protocols for Key Immunogenicity Assays
Detailed and validated methodologies are crucial for generating reliable immunogenicity data. Below are outlines of standard experimental protocols.
Screening and Confirmatory ADA Assays (ELISA-based)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is commonly used for the detection of ADAs. In a bridging format, the therapeutic drug is coated on a plate and also used as a detection reagent, forming a "bridge" with the bivalent ADAs in the sample.
-
Screening Assay Protocol:
-
Coat a 96-well plate with the therapeutic drug (e.g., this compound).
-
Block non-specific binding sites.
-
Add patient serum samples and control samples.
-
Wash the plate to remove unbound components.
-
Add enzyme-conjugated therapeutic drug.
-
Wash the plate again.
-
Add a substrate that produces a detectable signal in the presence of the enzyme.
-
Measure the signal and compare it to a pre-defined cut point.
-
-
Confirmatory Assay Protocol:
-
For samples that screen positive, pre-incubate the patient serum with an excess of the therapeutic drug before adding it to the assay plate.
-
If the signal is significantly reduced in the presence of the excess drug, the sample is confirmed as positive for specific ADAs.
-
Neutralizing Antibody (NAb) Assay (Cell-based)
-
Principle: A cell-based assay is designed to measure the ability of ADAs to inhibit the biological function of the therapeutic drug. The specific assay format will depend on the drug's mechanism of action.
-
Protocol Outline:
-
Culture a cell line that responds to the therapeutic drug in a measurable way (e.g., proliferation, cytokine production, reporter gene expression).
-
Pre-incubate patient serum containing confirmed ADAs with a fixed concentration of the therapeutic drug.
-
Add the drug-serum mixture to the cells.
-
Incubate for a pre-determined time.
-
Measure the cellular response.
-
A reduction in the drug's activity compared to control serum indicates the presence of NAbs.
-
Comparative Data Presentation
To facilitate the comparison of a novel therapeutic like this compound with existing protein-based drugs, quantitative data should be summarized in a clear and structured format.
Table 2: Comparative Immunogenicity Profile
| Parameter | This compound (Hypothetical Data) | Comparator Protein Drug A | Comparator Protein Drug B |
| Overall ADA Incidence (%) | e.g., 15% | e.g., 10% | e.g., 25% |
| Persistent ADA Incidence (%) | e.g., 8% | e.g., 5% | e.g., 18% |
| NAb Incidence (% of ADA+) | e.g., 40% | e.g., 30% | e.g., 50% |
| Mean ADA Titer (ADA+) | e.g., 1:512 | e.g., 1:256 | e.g., 1:1024 |
| Impact on PK/PD | e.g., Observed in 5% of patients | e.g., Observed in 2% of patients | e.g., Observed in 10% of patients |
| Clinically Significant Adverse Events | e.g., Hypersensitivity in <1% | e.g., None reported | e.g., Infusion reactions in 2% |
*Among ADA-positive patients
Visualizing Immunogenicity Pathways and Workflows
Graphical representations of complex biological processes and experimental designs can enhance understanding.
References
- 1. ovid.com [ovid.com]
- 2. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. IMMUNOGENICITY TESTING - Regulatory Updates for Immunogenicity Assessment of Therapeutic Proteins [drug-dev.com]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Procedural Guide for ADTL-EI1712
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. For novel or proprietary compounds such as ADTL-EI1712, for which specific disposal protocols may not be readily available, a cautious and systematic approach based on established principles of hazardous waste management is essential. This guide provides procedural, step-by-step information for the safe handling and disposal of such research chemicals, aimed at researchers, scientists, and drug development professionals.
Core Principles of Research Chemical Disposal
Before initiating any disposal procedure, it is imperative to operate under the assumption that an unknown compound is hazardous. The following principles, drawn from best practices in laboratory safety, should guide the handling of this compound and other new chemical entities.
-
Waste Minimization : Prudent laboratory management begins with waste prevention.[1] Careful planning of experiments to use the minimum necessary amount of a substance reduces the volume of waste generated.[1]
-
Segregation : Incompatible chemicals and waste streams should always be kept separate to prevent dangerous reactions.[2] For instance, acids should not be mixed with organic chemicals, and chemical waste should be kept separate from biological or radioactive waste.[1][3]
-
Identification and Labeling : All waste containers must be clearly and accurately labeled with their contents.[2][3] Chemical formulas or abbreviations should be avoided in favor of full chemical names and concentrations.[3]
-
Containment : Hazardous waste must be stored in sturdy, chemically resistant containers that can be securely sealed.[2] Secondary containment for liquid waste is a crucial safety measure.[2]
-
Professional Consultation : Your institution's Environmental Health and Safety (EHS) department is the definitive resource for guidance on chemical disposal.[4] They can provide specific instructions and arrange for the collection and disposal of hazardous waste.[4]
Step-by-Step Disposal Protocol for this compound
Given the absence of specific public data for this compound, the following protocol outlines a general yet robust procedure for its disposal.
1. Preliminary Assessment and Personal Protective Equipment (PPE)
-
Consult any internal documentation or Safety Data Sheet (SDS) if available for this compound to understand its physical and chemical properties, as well as any known hazards.
-
Always wear appropriate PPE, including eye and face protection, a lab coat, and chemically resistant gloves when handling the compound.[3]
2. Waste Collection and Segregation
-
Designate a specific, compatible waste container for this compound waste. The container must be in good condition and have a secure lid.
-
Do not mix this compound waste with other chemical waste unless explicitly deemed safe by a qualified chemist or your EHS department.
3. Labeling the Waste Container
-
Immediately label the waste container with a hazardous waste tag provided by your EHS department.
-
The label must include:
-
The full name: "this compound Waste"
-
The composition and concentration of the waste.
-
The date the waste was first added to the container (accumulation start date).[3]
-
Your name, laboratory, and contact information.
-
4. Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Never accumulate more than 10 gallons of hazardous waste in your lab.[2]
5. Arranging for Disposal
-
Contact your institution's EHS department to schedule a waste pickup.[2][4]
-
Provide them with all necessary information about the waste, including the completed waste label.
-
Follow their instructions for preparing the waste for collection.
Summary of Disposal Do's and Don'ts
For quick reference, the following table summarizes key best practices for handling laboratory chemical waste.
| Do's | Don'ts |
| Consult your institution's EHS department for guidance.[4] | Do not dispose of hazardous chemicals down the sink or in the regular trash.[2] |
| Label all waste containers clearly and accurately.[2][3] | Do not use evaporation as a method of waste disposal.[2] |
| Segregate incompatible waste streams.[1][2] | Do not mix different types of waste (chemical, biological, radioactive).[2] |
| Use sturdy, sealed, and chemically compatible containers.[2] | Do not leave waste containers open.[2] |
| Wear appropriate personal protective equipment (PPE).[3] | Do not abandon chemicals in the laboratory.[3] |
Disposal Workflow for Novel Research Compounds
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a novel research compound like this compound.
By adhering to these established safety protocols and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and any other novel compounds synthesized or used in your research.
References
- 1. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Essential Safety and Handling Protocols for ADTL-EI1712
For researchers, scientists, and drug development professionals working with ADTL-EI1712, a selective dual-target inhibitor of ERK1 and ERK5, adherence to proper safety protocols is paramount. This guide provides essential information on the personal protective equipment (PPE), operational procedures, and disposal of this compound, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety precautions is crucial. The following table summarizes the recommended PPE when handling this compound.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or goggles should be worn to protect against potential splashes. |
| Skin Protection | Chemically resistant, impermeable gloves (e.g., nitrile, neoprene) are required. A standard laboratory coat should also be worn.[1] |
| Respiratory Protection | Under normal handling conditions, respiratory protection is not required.[1] |
| Hand Protection | The selected gloves must be resistant to the chemical. The breakthrough time of the glove material should be considered for prolonged use.[1] |
Operational and Handling Procedures
This compound should be handled by personnel trained in laboratory procedures and familiar with potential chemical hazards.[2] Standard good laboratory practices should be followed.
General Hygiene:
-
Avoid contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated area.[1]
Emergency and Disposal Plans
First-Aid Measures:
-
After eye contact: Immediately rinse the opened eye for several minutes under running water.
-
After skin contact: Generally, the product does not irritate the skin. Wash with soap and water.
-
After inhalation: Supply fresh air. Consult a doctor in case of complaints.
-
After swallowing: If symptoms persist, consult a doctor.[1]
Spill and Disposal:
-
Spills: For minor spills, mechanically pick up the material and place it in a suitable container for disposal. Avoid generating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter sewers or waterways.[1]
Experimental Workflow: Personal Protective Equipment Protocol
The following diagram illustrates the standardized procedure for donning and doffing Personal Protective Equipment when working with this compound to ensure minimal exposure risk.
Caption: PPE Donning and Doffing Workflow for this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
